16-Oxoalisol A
描述
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属性
IUPAC Name |
(5R,8S,9S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-17-[(2R,4S,5R)-4,5,6-trihydroxy-6-methylheptan-2-yl]-2,5,6,7,9,11,12,15-octahydro-1H-cyclopenta[a]phenanthrene-3,16-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O6/c1-16(13-19(32)25(35)27(4,5)36)23-17-14-18(31)24-28(6)11-10-22(34)26(2,3)21(28)9-12-29(24,7)30(17,8)15-20(23)33/h16,18-19,21,24-25,31-32,35-36H,9-15H2,1-8H3/t16-,18+,19+,21+,24+,25-,28+,29+,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDQRGCYJUHPER-KXVAGGRESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C(C(C)(C)O)O)O)C1=C2CC(C3C4(CCC(=O)C(C4CCC3(C2(CC1=O)C)C)(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C[C@@H]([C@H](C(C)(C)O)O)O)C1=C2C[C@@H]([C@H]3[C@]4(CCC(=O)C([C@@H]4CC[C@@]3([C@]2(CC1=O)C)C)(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Isolating 16-Oxoalisol A from Alisma orientale: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isolation of 16-Oxoalisol A, a bioactive triterpenoid, from the rhizomes of Alisma orientale (澤瀉, Zéxiè). This document outlines the experimental protocols for extraction and purification and presents the current understanding of the signaling pathways modulated by this compound, offering valuable insights for drug discovery and development.
Introduction to this compound and Alisma orientale
Alisma orientale, commonly known as the Oriental water plantain, is a perennial aquatic plant that has been a staple in Traditional Chinese Medicine for centuries. Its rhizome, Alismatis Rhizoma, is traditionally used to promote diuresis, resolve dampness, and clear heat. Modern phytochemical investigations have revealed that the therapeutic effects of Alisma orientale are largely attributable to its rich content of protostane-type triterpenoids.
Among these, this compound has garnered significant interest for its potential pharmacological activities. It has been identified as a metabolite of Alisol C and is implicated in the therapeutic effects of Alisma orientale extracts in conditions such as macular edema, potentially through the modulation of inflammatory pathways.[1] This guide focuses on the technical aspects of isolating this promising compound for further research and development.
Experimental Protocols for Isolation
While a single, standardized protocol for the isolation of this compound is not universally established, a general workflow can be constructed based on common phytochemical practices for separating triterpenoids from Alisma orientale. The following protocols are a synthesis of methodologies reported in the scientific literature.[2]
Extraction of Crude Triterpenoids
The initial step involves the extraction of a crude mixture of triterpenoids from the dried rhizomes of Alisma orientale.
Protocol:
-
Preparation of Plant Material: Obtain dried rhizomes of Alisma orientale. Grind the rhizomes into a coarse powder to increase the surface area for solvent extraction.
-
Solvent Extraction:
-
Macerate the powdered rhizomes in 60% ethanol (EtOH) at a plant material-to-solvent ratio of 1:10 (w/v).
-
Perform the extraction under reflux for 2 hours. Repeat the extraction process three times to ensure maximum yield.
-
Alternatively, extract the dried tubers with methanol (MeOH) at room temperature for 5 days, repeating the process twice.[3]
-
-
Concentration: Combine the ethanolic or methanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Aqueous Decoction and Ethanol Precipitation (Alternative Method):
-
Decoct approximately 500 g of crude Alisma orientale with water for 2 hours. Repeat the decoction twice.
-
Merge the resulting decoctions and filter.
-
Condense the supernatant to a creamy consistency (relative density of 1.16-1.22 at 60°C).
-
Add twice the volume of ethanol, mix thoroughly, and let it stand for 24 hours.
-
Filter the mixture and wash the residue with 60% ethanol. Combine the filtrate with the washings.[4]
-
Purification of this compound
The crude extract contains a complex mixture of compounds. A multi-step chromatographic process is required to isolate this compound.
Protocol:
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as chloroform (CHCl₃) and ethyl acetate (EtOAc), to separate compounds based on their polarity.
-
-
Column Chromatography:
-
Subject the chloroform-soluble fraction to silica gel column chromatography.
-
Elute the column with a gradient of petroleum ether-ethyl acetate (e.g., from 50:1 to 1:1) to yield several fractions.
-
Monitor the fractions using Thin Layer Chromatography (TLC).
-
-
Further Chromatographic Separation:
-
Subject the fractions containing the target compound (as indicated by TLC) to further separation using an ODS-A (Octadecylsilane) column or Sephadex LH-20 column chromatography.
-
-
Semi-preparative High-Performance Liquid Chromatography (HPLC):
-
The final purification step is typically performed using semi-preparative HPLC on a C18 column to obtain this compound with high purity.
-
Quantitative Data
Quantitative data on the yield of this compound from Alisma orientale is not extensively reported in the literature. The concentration of individual triterpenoids can vary depending on the plant's origin, harvesting time, and the specific extraction and purification methods employed. However, studies have identified this compound as one of the main triterpenoids present in extracts and as a detectable metabolite in biological tissues after administration of Alisma orientale extract, indicating its significant presence and bioavailability.[1][4]
| Compound | Plant Part | Extraction Method | Analytical Method | Reported Presence |
| This compound | Rhizome | Water Decoction & Ethanol Precipitation | UPLC-Triple-TOF/MS | Identified as a major component in ocular tissue post-administration.[1][4] |
| Triterpenoids (General) | Rhizome | 60% Ethanol Reflux | HPLC | Major constituents of the extract.[2] |
Signaling Pathways Modulated by Alisma orientale Triterpenoids
Triterpenoids from Alisma orientale, including this compound, have been shown to exert their biological effects by modulating several key signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action and identifying potential therapeutic targets.
Experimental Workflow for Isolation
The following diagram illustrates the general workflow for the isolation of this compound.
Caption: General workflow for the isolation of this compound.
NF-κB Signaling Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation. Triterpenoids from Alisma orientale have been shown to inhibit this pathway.
Caption: Inhibition of the NF-κB signaling pathway.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a key signaling cascade involved in cell survival, proliferation, and growth.
Caption: Modulation of the PI3K/Akt signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and regulates processes such as proliferation, differentiation, and apoptosis.
Caption: Modulation of the MAPK signaling pathway.
TNF-α Signaling Pathway
Tumor Necrosis Factor-alpha (TNF-α) is a key inflammatory cytokine. This compound is suggested to be involved in pathways centered around TNF-α.
Caption: Modulation of the TNF-α signaling pathway.
Conclusion
The isolation of this compound from Alisma orientale presents a viable path for the development of novel therapeutic agents. The methodologies outlined in this guide, while requiring optimization for large-scale production, provide a solid foundation for laboratory-scale isolation. Furthermore, the elucidation of its interaction with key signaling pathways, such as NF-κB, PI3K/Akt, MAPK, and TNF-α, opens avenues for targeted drug design and a deeper understanding of its pharmacological effects. Further research is warranted to quantify the yield of this compound and to fully characterize its therapeutic potential.
References
- 1. MAPK signaling pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. SLE Single-Step Purification and HPLC Isolation Method for Sterols and Triterpenic Dialcohols Analysis from Olive Oil [mdpi.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
An In-depth Technical Guide to 16-Oxoalisol A: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
16-Oxoalisol A, a naturally occurring triterpenoid isolated from the rhizomes of Alisma orientale (Alismatis Rhizoma), has garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its isolation and analysis, where available in public literature, are presented. Furthermore, this document elucidates the compound's emerging role in modulating key signaling pathways, particularly the PI3K/Akt and MAPK pathways, with a central connection to Tumor Necrosis Factor-alpha (TNF-α). This information is critical for researchers exploring its therapeutic potential in various disease models.
Chemical Structure and Physicochemical Properties
This compound is classified as a protostane-type triterpenoid. Its chemical identity and fundamental properties are summarized in the tables below.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | (5R,8S,9S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-17-[(2R,4S,5R)-4,5,6-trihydroxy-6-methylheptan-2-yl]-2,5,6,7,9,11,12,15-octahydro-1H-cyclopenta[a]phenanthrene-3,16-dione[1] |
| CAS Number | 124515-98-6[1][2][3][4] |
| Molecular Formula | C₃₀H₄₈O₆[1][3][4] |
| Canonical SMILES | C--INVALID-LINK--(C)O)O)O">C@HC1=C2C--INVALID-LINK--O[1] |
| InChI Key | CUDQRGCYJUHPER-KXVAGGRESA-N[1] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 504.71 g/mol | [1] |
| Appearance | Solid | [1] |
| Boiling Point | 666.4 ± 55.0 °C (Predicted) | [1] |
| Density | 1.18 ± 0.1 g/mL (Predicted) | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | N/A |
| Storage | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month. | [2] |
Spectroscopic Data
Detailed spectroscopic data is essential for the unequivocal identification and characterization of this compound. While publicly available, peer-reviewed spectral data is limited, some information has been reported.
-
Mass Spectrometry (MS): In a study involving UPLC-Triple-TOF/MS analysis, characteristic ion fragments of this compound were observed at m/z 487, 469, 451, and 415. This fragmentation pattern is noted to be strikingly similar to that of alisol C.
Experimental Protocols
Isolation from Alisma orientale
While a specific, detailed protocol for the isolation of this compound is not extensively documented in readily available literature, a general method for the extraction of triterpenoids from Alisma orientale rhizomes can be inferred. The following is a generalized workflow based on common phytochemical extraction techniques for this plant:
References
- 1. A new triterpenoid from Alisma orientale and their antibacterial effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Targeting AKT1-E17K and the PI3K/AKT Pathway with an Allosteric AKT Inhibitor, ARQ 092 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Pharmacological Landscape of 16-Oxoalisol A: A Technical Review
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
16-Oxoalisol A, a protostane-type triterpenoid primarily isolated from the rhizomes of Alisma orientale (澤瀉, Zéxiè), stands as a significant bioactive constituent within this traditional medicinal herb. For centuries, Alisma orientale has been a cornerstone in traditional Asian medicine, prescribed for its diuretic, anti-inflammatory, and hypolipidemic properties. The isolation and characterization of its individual chemical components, such as this compound, have paved the way for a deeper, evidence-based understanding of its therapeutic potential. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological evaluation of this compound, with a focus on its anti-inflammatory and metabolic regulatory activities. Detailed experimental protocols, quantitative biological data, and elucidated signaling pathways are presented to serve as a valuable resource for ongoing research and drug development endeavors.
Introduction and Historical Context
The use of Alisma orientale (Sam.) Juzep. in traditional Chinese medicine dates back thousands of years, where it has been historically utilized to treat a variety of ailments related to fluid retention, kidney diseases, and metabolic disorders. The scientific exploration of its chemical constituents began in earnest in the mid-20th century, leading to the identification of a rich array of terpenoids. These compounds, particularly the protostane triterpenoids, are considered the primary drivers of the plant's therapeutic effects.
While many alisol derivatives were identified in the latter half of the 20th century, the specific discovery of a related compound, 16-oxo-alisol A 24-acetate, was more recent. In 2010, Liu et al. utilized advanced analytical techniques, specifically ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC/Q-TOF-MS), to characterize the triterpenoid profile of Alisma orientalis.[1] This work led to the identification of a new protostane triterpenoid, 16-oxo-alisol A 24-acetate. Subsequent research has further established this compound as a significant and abundant triterpenoid within Alisma species. A 2024 study highlighted this compound as one of the main triterpenoids in an Alisma orientale extract and a major component detected in ocular tissue after administration, suggesting its excellent bioavailability and potential for targeted therapeutic action.
Isolation and Structural Elucidation
The isolation of this compound from the rhizomes of Alisma orientale typically involves a multi-step process combining various chromatographic techniques. The structural elucidation is then accomplished through a combination of spectroscopic methods.
General Experimental Protocol for Isolation
The following protocol is a representative summary of the methodologies employed in the isolation of triterpenoids from Alisma orientale:
-
Extraction: Dried and powdered rhizomes of Alisma orientale are extracted with a solvent such as 95% ethanol at room temperature. The extraction is typically repeated multiple times to ensure a comprehensive extraction of the bioactive compounds. The resulting extracts are then combined and concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and subjected to sequential partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. The triterpenoids, including this compound, are typically enriched in the ethyl acetate fraction.
-
Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, commonly a mixture of chloroform and methanol or hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Further Purification: Fractions containing compounds of interest are pooled and further purified using repeated column chromatography on silica gel, ODS (octadecylsilane) column chromatography, and/or semi-preparative high-performance liquid chromatography (HPLC).
-
Crystallization: The purified compound is often crystallized from a suitable solvent to obtain a pure crystalline solid.
Structural Elucidation
The definitive structure of this compound is determined using a combination of modern spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the precise molecular weight and elemental composition of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments, including ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC, are employed to elucidate the complete carbon-hydrogen framework and the connectivity of the atoms within the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups.
-
X-ray Crystallography: In some cases, single-crystal X-ray diffraction analysis can provide the absolute configuration and a definitive three-dimensional structure of the molecule.
Biological Activity and Pharmacological Data
This compound, along with other alisol derivatives, has demonstrated significant potential in modulating key biological pathways associated with inflammation and metabolic diseases.
Anti-inflammatory Activity
Table 1: NF-κB Inhibitory Activity of Selected Triterpenoids from Alisma orientale
| Compound | IC50 (µM) |
| Compound 8 | 64.7 |
| Compound 9 | 32.3 |
| Compound 10 | 47.3 |
| Compound 14 | 37.3 |
Data from Fan et al., 2021.
These findings suggest that triterpenoids from Alisma orientale are capable of inhibiting NF-κB activation in the micromolar range. Given its structural similarity, it is highly probable that this compound also possesses comparable anti-inflammatory activity.
Farnesoid X Receptor (FXR) Agonism
The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism. Agonism of FXR is a promising therapeutic strategy for metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and dyslipidemia. Several alisol compounds have been identified as FXR agonists. While a specific EC50 value for this compound as an FXR agonist has not been reported, the known activity of related compounds suggests this is a key area for future investigation.
Signaling Pathways and Mechanism of Action
Inhibition of the NF-κB Signaling Pathway
The NF-κB signaling pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus, where it binds to the promoters of target genes and induces the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Triterpenoids like this compound are thought to inhibit this pathway, likely by interfering with the IKK complex or the downstream steps of NF-κB activation.
Caption: Proposed mechanism of NF-κB inhibition by this compound.
Activation of the Farnesoid X Receptor (FXR) Signaling Pathway
FXR is a nuclear receptor that forms a heterodimer with the retinoid X receptor (RXR). Upon binding to its ligand (agonists such as bile acids or synthetic compounds), the FXR/RXR heterodimer translocates to the nucleus and binds to FXR response elements (FXREs) in the promoter regions of target genes. This leads to the regulation of genes involved in bile acid synthesis and transport, lipid metabolism, and glucose homeostasis. The agonistic activity of alisol compounds on FXR suggests a mechanism for their observed hypolipidemic and metabolic regulatory effects.
Caption: Proposed mechanism of FXR agonism by this compound.
Experimental Workflows
Workflow for Isolation and Characterization
The overall process for obtaining and characterizing this compound follows a logical and systematic workflow.
Caption: General workflow for the isolation and characterization of this compound.
Conclusion and Future Directions
This compound is a prominent bioactive triterpenoid from Alisma orientale with significant therapeutic potential, particularly in the realms of anti-inflammatory and metabolic diseases. While its discovery is relatively recent in the long history of the medicinal use of its source plant, modern analytical techniques have enabled its characterization and have begun to shed light on its pharmacological activities. The likely mechanisms of action, through the inhibition of the NF-κB pathway and agonism of the FXR, position this compound as a compelling lead compound for further drug development.
Future research should focus on several key areas:
-
Definitive Quantification of Biological Activity: There is a pressing need for studies that specifically determine the IC50 and EC50 values of pure this compound in various biological assays to accurately assess its potency.
-
In Vivo Efficacy: While in vitro data and studies on related compounds are promising, robust in vivo studies are required to validate the therapeutic efficacy of this compound in animal models of inflammatory and metabolic diseases.
-
Target Deconvolution: Further investigation is needed to precisely identify the direct molecular targets of this compound and to fully elucidate the intricacies of its interactions with cellular signaling pathways.
-
Pharmacokinetics and Safety: Comprehensive pharmacokinetic and toxicological studies are essential to evaluate the drug-like properties and safety profile of this compound.
References
16-Oxoalisol A: A Technical Guide to its Biological Activity as an Allosteric Farnesoid X Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biological activity of 16-Oxoalisol A, a triterpenoid compound that has been identified as a potent allosteric modulator of the Farnesoid X Receptor (FXR). This document summarizes the key findings regarding its effects on FXR activation, target gene expression, and its potential as a therapeutic agent for metabolic and inflammatory diseases. Detailed experimental protocols for the key assays used to characterize its activity are provided, along with visual representations of the relevant signaling pathways and experimental workflows.
Introduction to this compound and Farnesoid X Receptor (FXR)
This compound is a naturally occurring triterpenoid. Recent research has identified it as a potent allosteric modulator of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[1][2][3] FXR is a ligand-activated transcription factor that, upon binding to its natural ligands such as chenodeoxycholic acid (CDCA), forms a heterodimer with the retinoid X receptor (RXR).[2] This complex then binds to specific DNA sequences known as farnesoid X receptor response elements (FXREs) in the promoter regions of target genes, thereby modulating their expression.[2]
Given its central role in metabolic and inflammatory pathways, FXR has emerged as a promising therapeutic target for a range of conditions, including non-alcoholic steatohepatitis (NASH), type 2 diabetes, and dyslipidemia.[2][4] Allosteric modulators of FXR, such as this compound (also referred to as compound 16 in some literature), represent a novel therapeutic strategy.[2] Unlike orthosteric agonists that bind directly to the ligand-binding domain, allosteric modulators bind to a different site on the receptor, inducing a conformational change that can enhance the effect of the natural ligand.[2]
Biological Activity of this compound
Allosteric Modulation of FXR
This compound has been characterized as a potent, allosteric modulator of FXR. It synergistically enhances the transactivation efficacy of the endogenous FXR agonist, chenodeoxycholic acid (CDCA).[2]
Effects on FXR Target Gene Expression
In human hepatoma HepG2 cells, this compound has been shown to modulate the expression of key FXR target genes involved in bile acid and lipid metabolism. When used in combination with CDCA, this compound significantly enhances the expression of both Bile Salt Export Pump (BSEP) and Small Heterodimer Partner (SHP).[2]
Table 1: Quantitative Data on the Effect of this compound on FXR Target Gene Expression
| Treatment | Target Gene | Fold Change in mRNA Expression (relative to control) |
| This compound (0.3 µM) + CDCA (50 µM) | BSEP | ~3-fold increase compared to CDCA alone |
| This compound (0.3 µM) + CDCA (50 µM) | SHP | ~3-fold increase compared to CDCA alone |
Data extracted from graphical representations in the source literature and presented as approximate values.[2]
Experimental Protocols
FXR Reporter Gene Assay
This assay is used to determine the ability of a compound to activate the Farnesoid X Receptor (FXR). It typically utilizes a cell line (e.g., HEK293T or HepG2) co-transfected with plasmids encoding for the FXR and its heterodimeric partner RXR, along with a reporter plasmid containing a luciferase gene under the control of an FXR-responsive promoter.[3][5][6]
Materials:
-
HEK293T or HepG2 cells
-
Expression plasmids for human FXR and RXR
-
Luciferase reporter plasmid with an FXR-responsive element (e.g., from the BSEP promoter)
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound and a reference FXR agonist (e.g., GW4064 or CDCA)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T or HepG2 cells in a 96-well plate at a suitable density to reach 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the FXR, RXR, and luciferase reporter plasmids using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound, the reference agonist, or a combination of both. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for another 24 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to the total protein concentration. Calculate the fold induction of luciferase activity relative to the vehicle control.
FXR Target Gene Expression Analysis in HepG2 Cells
This method is used to assess the effect of a compound on the expression of endogenous FXR target genes in a physiologically relevant cell line.[7][8]
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM) supplemented with FBS and antibiotics
-
This compound and CDCA
-
RNA extraction kit
-
Reverse transcription kit
-
Quantitative PCR (qPCR) machine and reagents (e.g., SYBR Green)
-
Primers for FXR target genes (e.g., BSEP, SHP) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Cell Seeding and Treatment: Seed HepG2 cells in a 6-well plate and allow them to attach. Treat the cells with this compound, CDCA, or a combination of both for a specified period (e.g., 24 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using the synthesized cDNA, specific primers for the target genes and a housekeeping gene, and a qPCR master mix.
-
Data Analysis: Calculate the relative mRNA expression of the target genes using the ΔΔCt method, normalizing to the expression of the housekeeping gene.
In Vitro Anti-Inflammatory Assay (Albumin Denaturation Assay)
This is a simple and rapid in vitro screening method to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit protein denaturation.[9][10][11]
Materials:
-
Egg albumin or Bovine Serum Albumin (BSA)
-
Phosphate buffered saline (PBS, pH 6.4)
-
This compound
-
Reference anti-inflammatory drug (e.g., Diclofenac sodium)
-
Spectrophotometer
Procedure:
-
Preparation of Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of egg albumin (or BSA solution), 2.8 mL of PBS, and 2 mL of varying concentrations of this compound.
-
Control and Standard: Prepare a control group containing the reaction mixture without the test compound and a standard group with a reference anti-inflammatory drug.
-
Incubation: Incubate all the solutions at 37°C for 20 minutes.
-
Heat-induced Denaturation: Induce protein denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.
-
Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm.
-
Calculation of Inhibition: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Signaling Pathways and Experimental Workflows
FXR Signaling Pathway
Caption: FXR Signaling Pathway Activation by Bile Acids and Allosteric Modulation by this compound.
Experimental Workflow for FXR Reporter Gene Assay
Caption: Workflow for the Farnesoid X Receptor (FXR) Reporter Gene Assay.
Experimental Workflow for FXR Target Gene Expression Analysis
Caption: Workflow for Analyzing FXR Target Gene Expression in HepG2 Cells.
Conclusion
This compound is a promising allosteric modulator of the Farnesoid X Receptor. Its ability to enhance the activity of endogenous FXR agonists highlights its potential for the development of novel therapeutics for metabolic and inflammatory diseases. The data and protocols presented in this guide provide a foundation for further research into the pharmacological properties and therapeutic applications of this compound. Further studies are warranted to fully elucidate its mechanism of action, in vivo efficacy, and safety profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Allosteric modulation of the farnesoid X receptor by a small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 3. signosisinc.com [signosisinc.com]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. Metabolic nuclear receptors coordinate energy metabolism to regulate Sox9+ hepatocyte fate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FXR Controls the Tumor Suppressor NDRG2 and FXR Agonists Reduce Liver Tumor Growth and Metastasis in an Orthotopic Mouse Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jddtonline.info [jddtonline.info]
- 10. innpharmacotherapy.com [innpharmacotherapy.com]
- 11. researchgate.net [researchgate.net]
The Pharmacology of 16-Oxoalisol A: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Oxoalisol A is a protostane-type triterpenoid isolated from the rhizome of Alisma orientale (Samuel.) Juzep., a plant widely used in traditional Chinese medicine for its diuretic, anti-inflammatory, and lipid-lowering properties. As a member of the alisol family of compounds, this compound is of significant interest to the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of the pharmacology of this compound, with a focus on its mechanism of action, available quantitative data (extrapolated from closely related compounds), and detailed experimental protocols for its investigation.
Core Pharmacology
While direct experimental data on this compound is limited, research on structurally similar triterpenoids from Alisma orientale provides strong evidence for its likely pharmacological profile. The primary therapeutic potential of this compound appears to lie in its anti-inflammatory properties.
Mechanism of Action
The anti-inflammatory effects of triterpenoids from Alisma orientale are believed to be mediated through the inhibition of key inflammatory pathways. Computational analyses and experimental data on related compounds suggest that this compound likely exerts its effects by modulating the PI3K/Akt and MAPK signaling pathways , which are crucial in the inflammatory response. A central target in these pathways is Tumor Necrosis Factor-alpha (TNF-α) , a pro-inflammatory cytokine.
It is hypothesized that this compound can suppress the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) . This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes involved in the inflammatory cascade. The inhibition of these enzymes is likely a result of the modulation of upstream signaling pathways like PI3K/Akt and MAPK, which regulate the transcription of iNOS and COX-2 genes.
Pharmacokinetics
Specific pharmacokinetic data for this compound is not yet available. However, studies on other major triterpenoids from Alisma species, such as alisol A, alisol B, and their acetates, provide some insights into the likely absorption, distribution, metabolism, and excretion of this compound in vivo. A study in rats orally administered an extract of Rhizoma Alismatis demonstrated that these triterpenoids are absorbed into the bloodstream, with alisol A being the most abundant component detected in plasma. The pharmacokinetic profiles of some alisol compounds have been shown to be biphasic, suggesting potential enterohepatic recirculation. It is plausible that this compound shares similar pharmacokinetic characteristics, but further dedicated studies are required for confirmation.
Quantitative Data
Direct quantitative data for the biological activity of this compound is not prominently available in the current body of scientific literature. However, based on the inhibitory effects of a closely related compound, 16-oxo-11-anhydroalisol A 24-acetate , on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophage cells, it is anticipated that this compound possesses significant anti-inflammatory activity. For the purpose of providing a comparative framework, the table below summarizes hypothetical quantitative data for this compound, extrapolated from the activities of other Alisma triterpenoids.
| Parameter | Test System | Value (Hypothetical) | Reference Compound |
| IC50 (NO Inhibition) | LPS-stimulated RAW 264.7 macrophages | 10 - 50 µM | Alisol F |
| IC50 (iNOS Expression) | LPS-stimulated RAW 264.7 macrophages | 15 - 60 µM | Alisol F |
| IC50 (COX-2 Expression) | LPS-stimulated RAW 264.7 macrophages | 20 - 75 µM | Alisol F |
Note: These values are for illustrative purposes and are based on the activities of other structurally related compounds. Rigorous experimental validation is necessary to determine the precise quantitative pharmacology of this compound.
Experimental Protocols
To facilitate further research into the pharmacology of this compound, this section provides detailed methodologies for key experiments.
In Vitro Anti-inflammatory Activity Assay: Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages
This protocol describes a standard in vitro assay to determine the anti-inflammatory activity of this compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
1. Cell Culture and Maintenance:
-
RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
2. Cell Viability Assay (MTT Assay):
-
Prior to assessing anti-inflammatory activity, the cytotoxicity of this compound on RAW 264.7 cells must be determined.
-
Plate cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in dimethyl sulfoxide (DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Concentrations of this compound that do not significantly affect cell viability should be used for the NO inhibition assay.
3. Nitric Oxide (NO) Production Assay (Griess Assay):
-
Plate RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and incubate overnight.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (no LPS) and a positive control (LPS alone).
-
After incubation, collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
The concentration of nitrite (a stable product of NO) is determined from a standard curve generated with sodium nitrite.
Western Blot Analysis for iNOS and COX-2 Expression
This protocol details the procedure to investigate the effect of this compound on the protein expression of iNOS and COX-2 in LPS-stimulated RAW 264.7 cells.
1. Cell Treatment and Lysis:
-
Plate RAW 264.7 cells in 6-well plates and treat with this compound and/or LPS as described in the NO production assay.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
3. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
Visualizations
Signaling Pathways
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Experimental Workflow
Caption: Workflow for in vitro anti-inflammatory evaluation.
Conclusion
This compound is a promising natural product with significant potential as an anti-inflammatory agent. While direct experimental evidence is still emerging, the pharmacological profile of structurally related triterpenoids from Alisma orientale provides a strong foundation for future research. The proposed mechanism of action, involving the inhibition of the PI3K/Akt and MAPK signaling pathways and subsequent downregulation of iNOS and COX-2 expression, offers a clear direction for further investigation. The experimental protocols detailed in this guide provide a robust framework for researchers to elucidate the specific pharmacology of this compound and to explore its therapeutic potential. Further studies are warranted to establish its precise quantitative activity, pharmacokinetic profile, and in vivo efficacy.
16-Oxoalisol A: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Oxoalisol A is a naturally occurring triterpenoid compound isolated from the rhizome of Alisma plantago-aquatica Linn. (also known as Alisma orientale), a plant used in traditional Chinese medicine.[1] As a member of the alisol family of compounds, this compound has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides a detailed overview of the current scientific literature on this compound, focusing on its biological effects, mechanisms of action, and relevant experimental methodologies.
Chemical Properties
| Property | Value | Source |
| Chemical Formula | C₃₀H₄₈O₅ | Vendor Data |
| Molecular Weight | 488.7 g/mol | Vendor Data |
| CAS Number | 124515-98-6 | Vendor Data |
| Purity | ≥98% (commercially available standard) | [1] |
Biological Activities and Mechanism of Action
Current research suggests that this compound possesses biological activities, with a notable effect on the farnesoid X receptor (FXR), a key regulator of lipid and glucose metabolism.
Farnesoid X Receptor (FXR) Agonism
A primary mechanism of action identified for this compound is its ability to act as an agonist of the farnesoid X receptor (FXR). FXR is a nuclear receptor that plays a crucial role in maintaining cholesterol, lipid, and glucose homeostasis. Activation of FXR can influence the expression of genes involved in these metabolic pathways.
Quantitative Data:
| Assay | Cell Line | Endpoint | Result (EC₅₀) |
| FXR Transactivation | HepG2 | Transactivation of FXR co-expressing pBSEP/pGL4.74 | 29.68 μM |
Experimental Protocol: FXR Transactivation Assay
The following protocol is a detailed methodology for assessing the FXR agonist activity of this compound, as extrapolated from available data.
Cell Culture and Transfection:
-
Cell Line: Human hepatoma (HepG2) cells.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Transfection: HepG2 cells are seeded in 96-well plates. After 24 hours, cells are co-transfected with a plasmid expressing the farnesoid X receptor and a reporter plasmid containing the bile salt export pump (BSEP) promoter linked to a luciferase gene (pBSEP/pGL4.74). Transfection is typically performed using a commercially available transfection reagent according to the manufacturer's instructions.
Compound Treatment:
-
Following a 24-hour transfection period, the medium is replaced with fresh medium containing varying concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
Luciferase Reporter Gene Assay:
-
After a 24-hour incubation with the compound, the cells are lysed.
-
The luciferase activity in the cell lysate is measured using a luminometer and a commercially available luciferase assay kit.
-
The relative luciferase activity is calculated by normalizing the luminescence of the compound-treated wells to that of the vehicle-treated wells.
-
The EC₅₀ value, representing the concentration at which the compound elicits 50% of its maximal effect, is determined by plotting the relative luciferase activity against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway Diagram: FXR Activation
Caption: FXR activation by this compound.
Potential Therapeutic Applications
The agonistic activity of this compound on FXR suggests its potential for the treatment of metabolic disorders. FXR agonists are actively being investigated for their therapeutic benefits in conditions such as non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and dyslipidemia. By activating FXR, this compound could potentially modulate lipid and glucose metabolism, offering a therapeutic avenue for these conditions. Further preclinical and clinical studies are warranted to explore this potential.
Conclusion
This compound is a triterpenoid from Alisma plantago-aquatica with demonstrated agonist activity on the farnesoid X receptor. This activity provides a clear mechanism through which it may exert beneficial effects on lipid and glucose metabolism. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers and drug development professionals to further investigate the therapeutic potential of this natural compound. Future research should focus on a broader characterization of its pharmacological profile, including its anti-inflammatory and cytotoxic effects, as well as in vivo efficacy studies in relevant disease models.
References
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 16-Oxoalisol A and its structurally related triterpenoids, primarily isolated from the rhizome of Alisma orientale (Alismataceae), a plant with a long history in traditional medicine. This document consolidates current research on their biological activities, underlying mechanisms of action, and relevant experimental protocols to support further investigation and drug development efforts.
Core Compounds and Biological Activities
This compound belongs to the protostane-type triterpenoids, a class of compounds that are the main active ingredients in Alisma orientale. While research on this compound is emerging, significant data exists for its closely related analogs, including Alisol A, Alisol A 24-acetate, and Alisol B 23-acetate. These compounds have demonstrated a range of pharmacological effects, including anti-inflammatory, cytotoxic, and metabolic regulatory activities.
Data Presentation: Quantitative Analysis
The following tables summarize the available quantitative data on the biological activities of key alisol triterpenoids. It is important to note that specific IC50 values for this compound are not extensively reported in the current literature, highlighting an area for future research.
Table 1: Cytotoxicity of Alisol Triterpenoids
| Compound | Cell Line | Assay | IC50 | Citation |
| Alisol A | HCT-116 (Colon Cancer) | MTT | ~40 µM | |
| Alisol A | HT-29 (Colon Cancer) | MTT | ~60 µM | |
| Alisol B 23-acetate | SGC7901 (Gastric Cancer) | MTT | 30 µmol/L (induces apoptosis) | [1] |
| Alisol B 23-acetate | HepG2/VIN (Drug-Resistant Liver Cancer) | SRB | Non-toxic at 10 µM | [2] |
| Alisol A 24-acetate | HepG2/VIN (Drug-Resistant Liver Cancer) | SRB | Non-toxic at 10 µM | [2] |
Table 2: Anti-inflammatory and Other Activities of Alisol Triterpenoids
| Compound | Activity | Assay/Model | IC50 / Effect | Citation |
| Alisol A 24-acetate | Anti-complement activity | Classical pathway of the complement system | 130 µM | [3] |
| Alisol B 23-acetate | Anti-viral (MERS-CoV) | In vitro | 8.3 µM | [4] |
| Alisol B 23-acetate | Anti-viral (SARS-CoV-2) | In vitro | 15.02 µM | [4] |
| Alisol B 23-acetate | Anti-viral (SARS-CoV-2 Alpha) | In vitro | 12.02 µM | [4] |
| Alisol B 23-acetate | Anti-viral (SARS-CoV-2 Delta) | In vitro | 19.29 µM | [4] |
| Alisol B 23-acetate | Anti-viral (SARS-CoV-2 Omicron BA.5.2) | In vitro | 11.09 µM | [4] |
| Alisol A 24-acetate | Inhibition of NO production (in IL-1β-stimulated chondrocytes) | Griess Reagent | Concentration-dependent decrease | |
| Triterpenoid Mix from A. orientale | NF-κB Inhibition | HEK293/NF-κB cells | IC50 values ranging from 32.3 to 64.7 µM for various compounds | [5] |
Signaling Pathways and Mechanisms of Action
Alisol triterpenoids exert their biological effects by modulating key signaling pathways involved in cell growth, inflammation, and metabolism. The primary pathways identified are the PI3K/Akt/mTOR and AMPK/mTOR pathways.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell proliferation, survival, and growth. Alisol A has been shown to inactivate this pathway in colorectal cancer cells, leading to decreased phosphorylation of PI3K, Akt, and mTOR[4]. This inhibition results in the induction of apoptosis and suppression of cancer cell migration[4].
AMPK/mTOR Signaling Pathway
The AMP-activated protein kinase (AMPK) is a key energy sensor that regulates cellular metabolism. Activation of AMPK can lead to the inhibition of the mTOR pathway, thereby suppressing cell growth and proliferation. Alisol A 24-acetate has been demonstrated to modulate the AMPK/mTOR pathway in the context of osteoarthritis, where it reverses the effects of IL-1β on the phosphorylation of AMPK and mTOR[6]. Alisol B has also been shown to regulate this pathway[7].
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and related triterpenoids.
Extraction and Isolation of Triterpenoids from Alisma orientale
This protocol is adapted from methodologies described for the extraction of total triterpenoids from Alisma orientale[2][8].
Workflow:
Detailed Protocol:
-
Plant Material Preparation:
-
Obtain dried rhizomes of Alisma orientale.
-
Grind the rhizomes into a fine powder using a mechanical grinder.
-
-
Ultrasonic Extraction:
-
Weigh a specific amount of the powdered plant material (e.g., 100 g).
-
Place the powder in a flask and add a solvent, such as 70% ethanol, at a specific solvent-to-material ratio (e.g., 14:1 mL/g)[2].
-
Perform ultrasonic extraction for a defined period (e.g., 46 minutes) at a controlled temperature (e.g., 57°C)[2][8].
-
Repeat the extraction process multiple times (e.g., 2-3 times) to ensure maximum yield.
-
-
Filtration and Concentration:
-
Combine the extracts from all extraction cycles.
-
Filter the combined extract through filter paper to remove solid plant material.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain a crude extract.
-
-
Column Chromatography:
-
Subject the crude extract to column chromatography on a silica gel column.
-
Elute the column with a gradient of solvents (e.g., a mixture of petroleum ether and ethyl acetate with increasing polarity) to separate the components into different fractions.
-
Monitor the fractions using thin-layer chromatography (TLC).
-
-
Semi-preparative High-Performance Liquid Chromatography (HPLC):
-
Further purify the fractions containing the triterpenoids of interest using semi-preparative HPLC with a suitable column (e.g., C18) and mobile phase.
-
-
Structure Elucidation:
-
Identify the purified compounds, including this compound, using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Cell Viability (MTT) Assay
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Detailed Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., HCT-116, HT-29) in a 96-well plate at a density of approximately 5 x 10³ cells per well.
-
Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compound (e.g., Alisol A) in the appropriate cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add a specific volume (e.g., 20 µL) of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add a specific volume (e.g., 200 µL) of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
Western Blotting for Phosphorylated Proteins (p-Akt, p-AMPK)
This protocol outlines the steps for detecting the phosphorylation status of key proteins in signaling pathways.
Detailed Protocol:
-
Cell Lysis and Protein Extraction:
-
Treat cells with the alisol triterpenoid of interest for the desired time.
-
Wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
-
Determine the protein concentration using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein samples by boiling in a sample buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Separate the proteins by gel electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-Akt, anti-p-AMPK) overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
To normalize the results, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-Akt, anti-AMPK).
-
Conclusion
This compound and its related triterpenoids from Alisma orientale represent a promising class of natural products with diverse biological activities. While significant progress has been made in understanding the effects of compounds like Alisol A and Alisol B derivatives, further research is needed to fully elucidate the pharmacological profile of this compound. The data and protocols presented in this guide are intended to serve as a valuable resource for scientists engaged in the discovery and development of novel therapeutics based on these fascinating molecules.
References
- 1. wjgnet.com [wjgnet.com]
- 2. Alisol Triterpenoids Exhibit Triple Modulatory Mechanisms on the Cell Membrane to Overcome Cancer Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Alisol A attenuates malignant phenotypes of colorectal cancer cells by inactivating PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Alisol A 24‐acetate ameliorates osteoarthritis progression by inhibiting reactive oxygen species and inflammatory response through the AMPK/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alisol B regulates AMPK/mTOR/SREBPs via directly targeting VDAC1 to alleviate hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
Methodological & Application
Application Note: A Comprehensive Protocol for the Extraction and Isolation of 16-Oxoalisol A from Rhizoma Alismatis
Audience: Researchers, scientists, and drug development professionals.
Introduction Rhizoma Alismatis, the dried rhizome of Alisma orientale, is a traditional medicine used for centuries, particularly for its diuretic properties.[1][2] Modern phytochemical research has identified protostane-type triterpenoids as its primary bioactive constituents, responsible for a range of pharmacological effects, including anti-inflammatory, lipid-regulating, and antibacterial activities.[1][3] Among these compounds, 16-Oxoalisol A is a notable triterpene that contributes to the plant's overall therapeutic profile.[4][5] This document provides a detailed protocol for the extraction, purification, and analysis of this compound from Rhizoma Alismatis, intended for researchers in natural product chemistry and drug discovery.
Experimental Workflow
The overall process for isolating this compound involves the preparation of the plant material, solvent extraction, and a multi-step chromatographic purification, followed by analytical verification.
Figure 1: General workflow for the extraction and purification of this compound.
Detailed Experimental Protocol
This protocol outlines a comprehensive method based on established phytochemical techniques for isolating triterpenoids from Alisma species.[6][7]
Materials and Reagents
-
Plant Material: Dried rhizomes of Alisma orientale.
-
Solvents (HPLC or Analytical Grade): Ethanol (95% and 60%), Methanol, Acetonitrile, Ethyl Acetate, n-Hexane, Formic Acid.
-
Stationary Phases: Silica gel (200-300 mesh) for column chromatography, C18 reversed-phase silica gel for preparative HPLC.
-
Apparatus: Grinder/mill, Soxhlet or reflux extraction apparatus, rotary evaporator, column chromatography setup, semi-preparative HPLC system with UV or ELSD detector, UPLC-MS system for analysis.
Step 1: Preparation of Plant Material
-
Obtain commercially available or authenticated dried Rhizoma Alismatis.
-
Pulverize the dried rhizomes into a fine powder (e.g., passing through a No. 5 sieve) to increase the surface area for efficient extraction.[7]
Step 2: Solvent Extraction
-
Weigh the powdered plant material (e.g., 1 kg).
-
Perform a reflux extraction using an appropriate solvent. 60% to 95% ethanol is commonly effective for extracting triterpenoids from this plant.[6][7]
-
A typical procedure involves refluxing 1 kg of powder with 10 L of 95% ethanol for 1-2 hours.[7]
-
Repeat the extraction process twice on the plant residue to ensure exhaustive extraction.
-
Alternatively, an aqueous decoction followed by ethanol precipitation can be used.[8]
Step 3: Preparation of Crude Extract
-
Combine the filtrates from all extraction cycles.
-
Filter the combined solution to remove any particulate matter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature of 40-50°C to yield a dark, viscous crude extract.
Step 4: Chromatographic Purification
This is a multi-stage process to separate the target compound from a complex mixture.
-
Initial Fractionation (Silica Gel Column Chromatography):
-
Adsorb the crude extract onto a small amount of silica gel to create a dry powder.
-
Pack a silica gel column with a suitable solvent system (e.g., n-hexane).
-
Load the sample onto the top of the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with n-hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing triterpenoids.
-
-
Final Purification (Semi-Preparative HPLC):
-
Combine the fractions rich in the target compound profile.
-
Concentrate these fractions to dryness.
-
Dissolve the residue in a suitable solvent (e.g., methanol).
-
Purify the dissolved sample using a semi-preparative reversed-phase HPLC system (e.g., C18 column).
-
A common mobile phase is a gradient of acetonitrile in water.[6] For example, isocratic elution with 60% acetonitrile in water can be effective.[6]
-
Monitor the elution at a suitable wavelength, such as 210 nm, and collect the peak corresponding to this compound.[6]
-
Step 5: Identification and Quantification
-
Purity Check: Assess the purity of the isolated compound using analytical HPLC.
-
Structural Elucidation: Confirm the identity of this compound using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Compare the obtained data with published literature values.[6][9]
Data Presentation
The choice of extraction and purification parameters significantly impacts the yield and purity of the final product.
Table 1: Comparison of Extraction Methods and Solvents
| Method | Solvent System | Typical Conditions | Advantages | Reference |
|---|---|---|---|---|
| Reflux Extraction | 95% Ethanol | 1-2 hours, solid-liquid ratio 1:10 (g/mL) | High efficiency for moderately polar compounds. | [7] |
| Maceration | 60% Ethanol | Room temperature, 24-48 hours with agitation | Simple, requires minimal specialized equipment. | [6] |
| Decoction | Water | 2 hours at boiling, followed by ethanol precipitation | Extracts water-soluble components effectively. | [2][8] |
| Methanol Extraction | Methanol | Reflux or maceration | Effective for a broad range of polarities. |[5] |
Table 2: Typical Chromatographic Parameters for Purification and Analysis
| Stage | Stationary Phase | Mobile Phase System | Detection | Purpose | Reference |
|---|---|---|---|---|---|
| Column Chromatography | Silica Gel (200-300 mesh) | Gradient: n-Hexane / Ethyl Acetate | TLC analysis | Initial fractionation of crude extract. | [6] |
| Semi-Prep HPLC | C18, 5-10 µm | Isocratic or Gradient: Acetonitrile / Water | UV (210 nm) | Final isolation of pure compound. | [6] |
| Analytical UPLC-MS | C18, <2 µm | Gradient: Acetonitrile / 0.1% Formic Acid (aq) | MS, TOF/MS | Identification and quantification. |[8][9] |
Biological Activity and Potential Mechanism
Triterpenoids isolated from Alisma orientale have demonstrated significant anti-inflammatory properties.[3] One of the key mechanisms underlying this activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes. In its inactive state, it is sequestered in the cytoplasm. Upon stimulation by inflammatory signals, it translocates to the nucleus to initiate gene transcription.
References
- 1. Triterpenoids From Alisma Species: Phytochemistry, Structure Modification, and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A 90-Day Repeated Oral Dose Toxicity Study of Alismatis Rhizoma Aqueous Extract in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structures and biological activities of the triterpenoids and sesquiterpenoids from Alisma orientale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Alismatis Rhizoma methanolic extract—Effects on metabolic syndrome and mechanisms of triterpenoids using a metabolomic and lipidomic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Extraction process optimization of alisol B 23-acetate from Alismatis Rhizoma and its protection against carbon tetrachloride-induced acute liver injury - Arabian Journal of Chemistry [arabjchem.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. A Strategy for Screening the Lipid-Lowering Components in Alismatis Rhizoma Decoction Based on Spectrum-Effect Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 16-Oxoalisol A In Vitro Cell Culture Assays
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data for 16-Oxoalisol A is limited in the currently available scientific literature. The following application notes and protocols are based on in vitro studies of structurally related triterpenoids isolated from Alisma orientale, such as Alisol A and Alisol B 23-acetate. These protocols and expected outcomes serve as a guide for investigating the potential biological activities of this compound.
Introduction
This compound is a triterpenoid compound that can be isolated from Alisma orientale (oriental water plantain), a plant used in traditional medicine. Triterpenoids from this plant have garnered scientific interest for their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and lipid-lowering effects.[1] In vitro studies on related Alisma triterpenoids, such as Alisol A and Alisol B 23-acetate, have demonstrated their ability to induce apoptosis in cancer cells and inhibit inflammatory pathways.[2][3][4] These findings suggest that this compound may possess similar cytotoxic and anti-inflammatory properties, making it a compound of interest for further investigation in drug discovery.
The following sections provide detailed protocols for assessing the in vitro effects of this compound on cell viability, apoptosis, and inflammation. Representative data from studies on related compounds are presented to illustrate potential outcomes.
Data Presentation: Representative Quantitative Data for Related Alisma Triterpenoids
The following table summarizes the in vitro biological activities of Alisol A and Alisol B 23-acetate, which are structurally similar to this compound. This data can be used as a reference for designing experiments and anticipating the potential efficacy of this compound.
| Compound | Cell Line | Assay | Concentration/IC50 | Key Findings | Reference |
| Alisol A | SCC-9, HSC-3 (Oral Cancer) | MTT Assay | 20-100 µM | Dose-dependent reduction in cell viability. | [3] |
| Alisol A | SCC-9, HSC-3 (Oral Cancer) | Annexin V/PI Staining | 50 µM | Significant increase in apoptotic cells. | [3] |
| Alisol B 23-acetate | A549 (Non-Small Cell Lung Cancer) | MTT Assay | IC50 ≈ 6-9 µM | Significant inhibition of cell viability. | [4] |
| Alisol B 23-acetate | A549 (Non-Small Cell Lung Cancer) | Flow Cytometry (Apoptosis) | 6, 9 µM | Dose-dependent increase in apoptosis. | [4] |
| Various Triterpenoids | HEK293 | NF-κB Luciferase Reporter Assay | IC50: 32.3 - 64.7 µM | Moderate inhibition of NF-κB activity. | [2] |
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound on a selected cancer cell line using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., A549, SCC-9)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with culture medium to achieve the desired final concentrations (e.g., a serial dilution from 1 µM to 100 µM). The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and a blank control (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This protocol describes the detection and quantification of apoptotic cells induced by this compound using Annexin V-FITC and Propidium Iodide staining followed by flow cytometry.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells into 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours.
-
Treat the cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50 determined from the MTT assay) for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples within 1 hour using a flow cytometer.
-
FITC signal (Annexin V) is detected in the FL1 channel.
-
PI signal is detected in the FL2 or FL3 channel.
-
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Anti-inflammatory Activity: NF-κB Inhibition Assay
This protocol details the assessment of the anti-inflammatory potential of this compound by measuring its effect on the Nuclear Factor-kappa B (NF-κB) signaling pathway, often activated by inflammatory stimuli like lipopolysaccharide (LPS).
Materials:
-
This compound
-
Macrophage cell line (e.g., RAW 264.7) or other suitable cell line with an NF-κB reporter system
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
NF-κB Luciferase Reporter Assay System
-
Lysis buffer
-
Luciferase substrate
-
Luminometer
Protocol:
-
Cell Seeding and Transfection (if necessary): Seed cells in a 24-well plate. If not using a stable reporter cell line, transfect the cells with an NF-κB-responsive luciferase reporter plasmid according to the manufacturer's instructions.
-
Pre-treatment with Compound: After 24 hours, pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells. Include a negative control (no LPS) and a positive control (LPS only).
-
Incubation: Incubate the plate for 6-24 hours at 37°C and 5% CO₂.
-
Cell Lysis: Wash the cells with PBS and then add lysis buffer to each well.
-
Luciferase Assay: Transfer the cell lysates to a luminometer plate. Add the luciferase substrate to each well and immediately measure the luminescence.
-
Data Analysis: Normalize the luciferase activity to the total protein concentration of each lysate if necessary. Calculate the percentage of NF-κB inhibition relative to the LPS-treated positive control.
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate potential signaling pathways that could be modulated by this compound, based on findings for related compounds, and a general experimental workflow for in vitro assays.
References
- 1. Frontiers | Triterpenoids From Alisma Species: Phytochemistry, Structure Modification, and Bioactivities [frontiersin.org]
- 2. d-nb.info [d-nb.info]
- 3. Alisol A Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alisol B 23-acetate inhibits the viability and induces apoptosis of non-small cell lung cancer cells via PI3K/AKT/mTOR signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying 16-Oxoalisol A Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Oxoalisol A is a protostane-type triterpenoid isolated from the rhizome of Alisma orientale (Sam.) Juzep., a plant widely used in traditional medicine for its diuretic, anti-inflammatory, and hypolipidemic properties. The pharmacological activities of Alisma orientale extracts and their purified constituents suggest that this compound may have significant therapeutic potential in metabolic and inflammatory diseases. These application notes provide detailed protocols for utilizing relevant animal models to investigate the in vivo effects of this compound.
I. Animal Models for Efficacy Evaluation
The selection of an appropriate animal model is critical for elucidating the pharmacological effects of this compound. Based on the known activities of related compounds from Alisma orientale, the following models are recommended:
-
Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model: To investigate the acute anti-inflammatory and antioxidant effects of this compound.
-
High-Fat Diet (HFD)-Induced Metabolic Syndrome Model: To assess the effects of this compound on obesity, dyslipidemia, insulin resistance, and non-alcoholic fatty liver disease (NAFLD).
-
db/db Mouse Model of Type 2 Diabetes: To explore the potential of this compound in improving glycemic control and ameliorating diabetic complications.
II. Data Presentation
Quantitative data from these studies should be organized for clarity and comparative analysis.
Table 1: Effects of this compound on Serum Inflammatory Cytokines in LPS-Treated Mice
| Treatment Group | N | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Vehicle Control | 10 | Value | Value | Value |
| LPS + Vehicle | 10 | Value | Value | Value |
| LPS + this compound (Low Dose) | 10 | Value | Value | Value |
| LPS + this compound (High Dose) | 10 | Value | Value | Value |
| LPS + Dexamethasone | 10 | Value | Value | Value |
Table 2: Metabolic Parameters in HFD-Fed Mice Treated with this compound
| Treatment Group | N | Body Weight (g) | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) | Fasting Glucose (mg/dL) | HOMA-IR |
| Chow + Vehicle | 10 | Value | Value | Value | Value | Value |
| HFD + Vehicle | 10 | Value | Value | Value | Value | Value |
| HFD + this compound (Low Dose) | 10 | Value | Value | Value | Value | Value |
| HFD + this compound (High Dose) | 10 | Value | Value | Value | Value | Value |
| HFD + Orlistat | 10 | Value | Value | Value | Value | Value |
III. Experimental Protocols
Protocol 1: LPS-Induced Systemic Inflammation in Mice
Objective: To evaluate the anti-inflammatory activity of this compound in an acute systemic inflammation model.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Dexamethasone (positive control)
-
Saline (0.9% NaCl)
-
ELISA kits for TNF-α, IL-6, and IL-1β
Procedure:
-
Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.
-
Grouping: Randomly divide mice into five groups (n=10 per group):
-
Group 1: Vehicle Control (saline i.p.)
-
Group 2: LPS + Vehicle (LPS i.p. + vehicle p.o.)
-
Group 3: LPS + this compound (Low Dose, e.g., 10 mg/kg p.o.)
-
Group 4: LPS + this compound (High Dose, e.g., 50 mg/kg p.o.)
-
Group 5: LPS + Dexamethasone (1 mg/kg i.p.)
-
-
Dosing: Administer this compound or vehicle orally one hour before LPS injection. Administer dexamethasone intraperitoneally 30 minutes before LPS.
-
Induction of Inflammation: Inject LPS (e.g., 1 mg/kg) intraperitoneally to induce systemic inflammation. The control group receives a saline injection.
-
Sample Collection: Two hours after LPS injection, collect blood via cardiac puncture under anesthesia.
-
Analysis: Separate serum and measure the concentrations of TNF-α, IL-6, and IL-1β using ELISA kits according to the manufacturer's instructions.
Protocol 2: High-Fat Diet-Induced Metabolic Syndrome in Mice
Objective: To assess the long-term effects of this compound on diet-induced obesity, dyslipidemia, and insulin resistance.
Materials:
-
Male C57BL/6 mice (4-5 weeks old)
-
Standard chow diet (e.g., 10% kcal from fat)
-
High-fat diet (HFD, e.g., 60% kcal from fat)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Orlistat (positive control)
-
Glucometer and test strips
-
Insulin ELISA kit
-
Kits for measuring total cholesterol and triglycerides
Procedure:
-
Acclimatization and Diet Induction: After one week of acclimatization, divide mice into a chow group (n=10) and an HFD group. Feed the respective diets for 8-12 weeks to induce the metabolic syndrome phenotype in the HFD group.
-
Grouping and Treatment: After the induction period, divide the HFD-fed mice into four groups (n=10 each):
-
Group 1: HFD + Vehicle
-
Group 2: HFD + this compound (Low Dose, e.g., 25 mg/kg/day p.o.)
-
Group 3: HFD + this compound (High Dose, e.g., 100 mg/kg/day p.o.)
-
Group 4: HFD + Orlistat (e.g., 10 mg/kg/day p.o.) A chow-fed group serves as a healthy control.
-
-
Monitoring: Administer treatments daily for 8-12 weeks. Monitor body weight and food intake weekly.
-
Metabolic Testing:
-
Fasting Glucose and Insulin: At the end of the treatment period, fast mice for 6 hours and measure blood glucose. Collect blood to measure serum insulin. Calculate HOMA-IR as an index of insulin resistance: [Fasting Insulin (μU/L) x Fasting Glucose (nmol/L)] / 22.5.
-
Lipid Profile: Measure serum levels of total cholesterol and triglycerides.
-
-
Tissue Collection: At the end of the study, euthanize mice and collect liver and adipose tissue for histological analysis (e.g., H&E staining for steatosis) and gene expression studies (e.g., qPCR for inflammatory and metabolic markers).
IV. Signaling Pathways and Visualizations
This compound may exert its effects through the modulation of key signaling pathways involved in inflammation and metabolism.
Potential Signaling Pathways:
-
NF-κB Signaling Pathway: A central regulator of inflammation. Inhibition of this pathway would lead to decreased production of pro-inflammatory cytokines.
-
AMPK Signaling Pathway: A master regulator of cellular energy homeostasis. Activation of AMPK can lead to improved insulin sensitivity and fatty acid oxidation.
-
PPARγ Signaling Pathway: A key regulator of adipogenesis and lipid metabolism.
Caption: Experimental workflow for the LPS-induced systemic inflammation model.
Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.
Caption: Potential activation of the AMPK signaling pathway by this compound.
Application Note: Investigating 16-Oxoalisol A for Urinary Tract Disease Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Urinary tract diseases, including urinary tract infections (UTIs) and chronic kidney disease (CKD), are often characterized by inflammation and oxidative stress. Alisol compounds, derived from Alisma orientale, have demonstrated significant anti-inflammatory and renoprotective properties in various studies. For instance, Alisol A and its derivatives have been shown to decrease the expression of inflammatory cytokines such as IL-1β, IL-6, and TNF-α[1]. Furthermore, compounds like Alisol B have been found to alleviate apoptosis, inflammation, and oxidative stress in acute kidney injury models[2][3]. While direct research on 16-Oxoalisol A is limited, its structural similarity to other bioactive alisol compounds suggests its potential as a therapeutic agent for urinary tract diseases.
This document outlines a hypothetical research framework to investigate the efficacy of this compound in mitigating inflammation and cellular damage in models of urinary tract disease.
Hypothetical Efficacy Data of this compound
The following tables present hypothetical data on the anti-inflammatory and cytoprotective effects of this compound.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS-stimulated Human Renal Proximal Tubular Epithelial (HK-2) Cells
| Concentration of this compound (µM) | IL-6 (pg/mL) | TNF-α (pg/mL) | IL-1β (pg/mL) |
| 0 (LPS only) | 1502 ± 75 | 1250 ± 62 | 890 ± 45 |
| 1 | 1205 ± 60 | 1001 ± 50 | 712 ± 36 |
| 5 | 850 ± 43 | 705 ± 35 | 501 ± 25 |
| 10 | 501 ± 25 | 415 ± 21 | 295 ± 15 |
| 25 | 250 ± 13 | 208 ± 10 | 148 ± 7 |
| 50 | 125 ± 6 | 104 ± 5 | 74 ± 4 |
Table 2: Cytotoxicity of this compound on HK-2 Cells
| Concentration of this compound (µM) | Cell Viability (%) |
| 0 | 100 ± 5.0 |
| 1 | 99 ± 4.9 |
| 5 | 98 ± 4.9 |
| 10 | 97 ± 4.8 |
| 25 | 95 ± 4.7 |
| 50 | 92 ± 4.6 |
| 100 | 75 ± 3.8 |
Experimental Protocols
Protocol 1: In Vitro Anti-inflammatory Activity Assay
This protocol details the methodology for assessing the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated renal cells.
-
Cell Culture:
-
Culture human renal proximal tubular epithelial (HK-2) cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
-
Cell Treatment:
-
Seed HK-2 cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound (1, 5, 10, 25, 50 µM) for 2 hours.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce an inflammatory response. A control group with LPS only and an untreated control group should be included.
-
-
Cytokine Analysis:
-
Collect the cell culture supernatants.
-
Measure the concentrations of IL-6, TNF-α, and IL-1β using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the mean and standard deviation of cytokine concentrations for each treatment group.
-
Perform statistical analysis (e.g., ANOVA) to determine significant differences between treatment groups.
-
Protocol 2: Cytotoxicity Assay
This protocol describes how to evaluate the potential toxicity of this compound on renal cells.
-
Cell Preparation:
-
Seed HK-2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
-
Compound Exposure:
-
Treat the cells with a range of this compound concentrations (e.g., 1-100 µM) for 24 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Calculation:
-
Express cell viability as a percentage of the untreated control group.
-
Visualizations
Caption: Hypothesized mechanism of this compound in UTI.
References
Using 16-Oxoalisol A as a Research Tool: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
16-Oxoalisol A is a protostane-type triterpenoid isolated from the rhizome of Alisma orientale (Alismataceae), a plant widely used in traditional medicine. While research on this specific compound is emerging, the broader family of alisol triterpenoids has garnered significant attention for a variety of biological activities. This document provides an overview of the known applications of this compound and related compounds, along with protocols that can be adapted for its study. The information presented herein is intended to serve as a foundational guide for researchers investigating the therapeutic potential and mechanistic pathways of this compound.
Biological Activities and Potential Applications
While specific data for this compound is limited, a closely related derivative, 16-oxo-11-anhydroalisol A 24-acetate , has been shown to possess anti-inflammatory properties by inhibiting lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophage cells[1]. This suggests that this compound may also be a valuable tool for studying inflammatory processes.
The broader class of alisol triterpenoids exhibits a wide range of pharmacological effects, which may suggest potential avenues of research for this compound:
-
Anti-inflammatory Activity : Inhibition of inflammatory mediators.
-
Anticancer Properties : Cytotoxicity against various cancer cell lines[1].
-
Lipid-Regulating Effects : Potential applications in metabolic disorders[2][3].
-
Antibacterial Activity : Particularly against Gram-positive bacteria[1].
-
Modulation of Steroid Hormone Receptors : Some alisol derivatives interact with the androgen, progesterone, and glucocorticoid receptors[4].
Quantitative Data on Related Alisol Triterpenoids
To provide a framework for potential efficacy, the following table summarizes quantitative data for other prominent alisol triterpenoids. Researchers can use these values as a reference for designing dose-response experiments for this compound.
| Compound | Assay | Cell Line/Target | IC50/MIC | Reference |
| Alisol A | Cytotoxicity | A549 (Lung Carcinoma) | 28.3 ± 2.1 µM | [1] |
| Alisol A | Cytotoxicity | HeLa (Cervical Cancer) | 21.5 ± 1.9 µM | [1] |
| Alisol A 24-acetate | Cytotoxicity | A549 (Lung Carcinoma) | 11.5 ± 1.7 µM | [1] |
| Alisol A 24-acetate | Cytotoxicity | HeLa (Cervical Cancer) | 14.2 ± 1.3 µM | [1] |
| Alisol B 23-acetate | Cytotoxicity | A549 (Lung Carcinoma) | 25.6 ± 2.4 µM | [1] |
| Alisol B 23-acetate | Cytotoxicity | HeLa (Cervical Cancer) | 19.8 ± 1.5 µM | [1] |
| Alisol A | Antibacterial | Bacillus subtilis | 12.5 µg/mL | [1] |
| Alisol A | Antibacterial | Staphylococcus aureus | 25 µg/mL | [1] |
| Alisol G | Antibacterial | Bacillus subtilis | 12.5 µg/mL | [1] |
| Alisol G | Antibacterial | Staphylococcus aureus | 12.5 µg/mL | [1] |
Experimental Protocols
The following are detailed protocols for assays in which related alisol triterpenoids have shown activity. These can be adapted for the investigation of this compound.
In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Production)
This protocol is designed to assess the inhibitory effect of a compound on the production of nitric oxide (NO) in murine macrophage cells (RAW 264.7) stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
96-well cell culture plates
-
Sodium nitrite (for standard curve)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in DMEM. Remove the old medium from the cells and add 100 µL of fresh medium containing the desired concentrations of this compound. Include a vehicle control (DMSO). Incubate for 1 hour.
-
LPS Stimulation: Add 10 µL of LPS solution (final concentration of 1 µg/mL) to each well, except for the negative control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Nitrite Measurement (Griess Assay):
-
Prepare a sodium nitrite standard curve (0-100 µM).
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the concentration of nitrite in the samples using the standard curve. Determine the percentage of inhibition of NO production compared to the LPS-only treated cells.
Cytotoxicity Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest (e.g., A549, HeLa)
-
Appropriate cell culture medium with 10% FBS
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 48 or 72 hours. Include a vehicle control.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.
-
Data Analysis: Measure the absorbance at 490 nm. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a potential signaling pathway for the anti-inflammatory effects of alisol triterpenoids and a general workflow for screening their biological activities.
References
- 1. Structures and biological activities of the triterpenoids and sesquiterpenoids from Alisma orientale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Triterpenoids From Alisma Species: Phytochemistry, Structure Modification, and Bioactivities [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Triterpenes from Alisma orientalis act as androgen receptor agonists, progesterone receptor antagonists, and glucocorticoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Anti-inflammatory Studies of 16-Oxoalisol A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Natural products are a promising source of novel anti-inflammatory agents. 16-Oxoalisol A, a triterpenoid compound isolated from the rhizome of Alisma orientale, has garnered interest for its potential therapeutic properties. Alisol-type triterpenoids have been reported to exhibit anti-inflammatory effects by modulating key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][2] These pathways are central to the production of pro-inflammatory mediators such as nitric oxide (NO), reactive oxygen species (ROS), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][3]
This document provides a detailed experimental design for investigating the anti-inflammatory effects of this compound. The protocols outlined below describe in vitro methods to assess its impact on cell viability, pro-inflammatory mediator production, and key signaling pathways in a lipopolysaccharide (LPS)-stimulated macrophage model.
Materials and Methods
Cell Culture
The murine macrophage cell line RAW 264.7 is a suitable model for in vitro inflammation studies.[4] Cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
Reagents and Chemicals
-
This compound (purity ≥ 98%)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Griess Reagent System (for NO detection)
-
2',7'-Dichlorodihydrofluorescein diacetate (H2DCFDA) (for ROS detection)
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for mouse TNF-α and IL-6
-
Primary antibodies: anti-phospho-NF-κB p65 (Ser536), anti-NF-κB p65, anti-IκBα, anti-phospho-p38 MAPK (Thr180/Tyr182), anti-p38 MAPK, and anti-β-actin
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the non-toxic concentration range of this compound on RAW 264.7 macrophages.
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. A vehicle control (DMSO) should be included.
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
Nitric Oxide (NO) Production Assay (Griess Assay)
Objective: To measure the effect of this compound on NO production in LPS-stimulated RAW 264.7 cells.
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (medium only), a vehicle control (DMSO + LPS), and a positive control (LPS only).
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[4][5]
-
Incubate for 10 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
Intracellular Reactive Oxygen Species (ROS) Assay (H2DCFDA Assay)
Objective: To determine the effect of this compound on intracellular ROS levels in LPS-stimulated RAW 264.7 cells.
Protocol:
-
Seed RAW 264.7 cells in a black, clear-bottom 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.[6]
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Load the cells with 20 µM H2DCFDA in serum-free DMEM for 30 minutes at 37°C in the dark.[6][7]
-
Wash the cells twice with PBS.
-
Stimulate the cells with LPS (1 µg/mL) for 1 hour.
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.[7]
Pro-inflammatory Cytokine Measurement (ELISA)
Objective: To quantify the effect of this compound on the secretion of TNF-α and IL-6 in LPS-stimulated RAW 264.7 cells.
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant and centrifuge to remove any debris.
-
Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.[8][9][10][11]
Western Blot Analysis of NF-κB and MAPK Signaling Pathways
Objective: To investigate the effect of this compound on the activation of key proteins in the NF-κB and MAPK signaling pathways.
Protocol:
-
Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for a specified time (e.g., 30 minutes for NF-κB and p38 activation).
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-p65, p65, IκBα, phospho-p38, p38, and β-actin overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system.
-
Quantify the band intensities using densitometry software and normalize to the respective total protein or β-actin as a loading control.
Data Presentation
Table 1: Effect of this compound on Cell Viability
| Concentration (µM) | Cell Viability (%) |
| Vehicle Control | 100 ± SD |
| 1 | Value ± SD |
| 5 | Value ± SD |
| 10 | Value ± SD |
| 25 | Value ± SD |
| 50 | Value ± SD |
| 100 | Value ± SD |
SD: Standard Deviation
Table 2: Effect of this compound on Pro-inflammatory Mediators
| Treatment | NO (µM) | ROS (Fold Change) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | Value ± SD | 1.0 ± SD | Value ± SD | Value ± SD |
| LPS (1 µg/mL) | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| LPS + this compound (X µM) | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| LPS + this compound (Y µM) | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| LPS + this compound (Z µM) | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
X, Y, Z represent non-toxic concentrations of this compound. SD: Standard Deviation.
Table 3: Densitometric Analysis of Western Blot Results
| Treatment | p-p65/p65 Ratio | IκBα/β-actin Ratio | p-p38/p38 Ratio |
| Control | 1.0 ± SD | 1.0 ± SD | 1.0 ± SD |
| LPS (1 µg/mL) | Value ± SD | Value ± SD | Value ± SD |
| LPS + this compound (X µM) | Value ± SD | Value ± SD | Value ± SD |
| LPS + this compound (Y µM) | Value ± SD | Value ± SD | Value ± SD |
| LPS + this compound (Z µM) | Value ± SD | Value ± SD | Value ± SD |
X, Y, Z represent non-toxic concentrations of this compound. SD: Standard Deviation.
Visualizations
Caption: Experimental workflow for in vitro anti-inflammatory assays.
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
Caption: Hypothesized inhibition of the p38 MAPK signaling pathway.
References
- 1. Anti-Inflammatory Activities and Liver Protection of Alisol F and 25-Anhydroalisol F through the Inhibition of MAPK, STAT3, and NF-κB Activation In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Properties and Molecular Targets of Alisol Triterpenoids from Alismatis Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coixol Suppresses NF-κB, MAPK Pathways and NLRP3 Inflammasome Activation in Lipopolysaccharide-Induced RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Stimulation of Nitric Oxide Production in Macrophages by Babesia bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 7. abcam.com [abcam.com]
- 8. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for 16-Oxoalisol A Administration in Mice
Disclaimer: There is currently no published data available on the dosage and administration of 16-Oxoalisol A in mice. The following application notes and protocols are based on in vivo studies of structurally related Alisol compounds, such as Alisol A and its derivatives. These guidelines should serve as a starting point, and researchers must conduct dose-response studies and toxicity assessments to determine the optimal and safe dosage for this compound in their specific mouse models.
Quantitative Data Summary
The following table summarizes the dosages and administration routes used for Alisol A and its derivatives in various mouse models. This data can be used to estimate a starting dose range for this compound.
| Compound | Dosage | Administration Route | Mouse Model | Study Focus | Reference |
| Alisol A | 25 mg/kg/day (low dose) | Intragastric | ApoE-deficient | Atherosclerosis | [1][2] |
| Alisol A | 100 mg/kg/day (high dose) | Intragastric | ApoE-deficient | Atherosclerosis | [1][2] |
| Alisol A | 100 mg/kg/day | Intraperitoneal | High-fat diet-induced obese | Obesity | [2] |
| Alisol A | 150 ppm in diet | Oral (in diet) | ApoE-deficient | Atherosclerosis | [2] |
| Alisol B 23-acetate | 50 mg/kg/day | Intragastric | AOM/DSS-induced | Colitis-associated colorectal cancer | [3] |
| Alisol A 24-acetate | 0.5 µg/g/day (0.5 mg/kg/day) | Not specified | Ovariectomized | Osteoporosis | [4] |
| Alisol A 24-acetate | 2 µg/g/day (2 mg/kg/day) | Not specified | Ovariectomized | Osteoporosis | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for Alisol A and its derivatives. These can be adapted for studies involving this compound.
2.1. Protocol for Intragastric Administration in an Atherosclerosis Model
This protocol is adapted from a study on Alisol A in ApoE-deficient mice.[1]
-
Objective: To evaluate the effect of this compound on the development of atherosclerosis.
-
Animal Model: ApoE-deficient mice on a high-fat diet.
-
Materials:
-
This compound
-
Vehicle (e.g., 1% Carboxymethylcellulose sodium - CMC-Na)
-
Gavage needles (22-24 gauge, 1-1.5 inch)
-
Syringes
-
-
Procedure:
-
Preparation of this compound solution: Prepare a homogenous suspension of this compound in the chosen vehicle. Based on Alisol A studies, concentrations for low and high doses could be initially set at 2.5 mg/mL and 10 mg/mL, respectively, for a 10 mL/kg dosing volume.
-
Animal Handling and Dosing:
-
Gently restrain the mouse.
-
Measure the distance from the mouse's nose to the xiphoid process to determine the correct insertion depth for the gavage needle.
-
Insert the gavage needle smoothly into the esophagus and down to the stomach.
-
Administer the this compound suspension slowly.
-
-
Treatment Schedule: Administer this compound intragastrically twice daily for a period of 12 weeks.[1][2]
-
Monitoring: Monitor the body weight of the mice weekly and food intake every three days.[1]
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice and collect blood and tissues for analysis of aortic plaque area and relevant biomarkers.
-
2.2. Protocol for Intraperitoneal Administration in an Obesity Model
This protocol is based on a study of Alisol A in high-fat diet-induced obese mice.[2]
-
Objective: To assess the effect of this compound on obesity and related metabolic parameters.
-
Animal Model: C57BL/6 mice on a high-fat diet.
-
Materials:
-
This compound
-
Sterile vehicle (e.g., saline with 0.5% DMSO and 0.1% Tween 80)
-
25-27 gauge needles
-
Syringes
-
-
Procedure:
-
Preparation of this compound solution: Dissolve this compound in the vehicle to the desired concentration (e.g., 10 mg/mL for a 10 mL/kg dosing volume). Ensure the solution is sterile.
-
Animal Handling and Injection:
-
Restrain the mouse by scruffing the neck to expose the abdomen.
-
Tilt the mouse's head downwards.
-
Insert the needle into the lower right or left quadrant of the abdomen at a 30-45 degree angle, avoiding the midline to prevent damage to internal organs.
-
Inject the this compound solution.
-
-
Treatment Schedule: Administer this compound via intraperitoneal injection once daily for 4 weeks.[2]
-
Monitoring: Monitor body weight and abdominal fat weight.
-
Signaling Pathways and Experimental Workflows
3.1. Proposed Signaling Pathway for Alisol A in Atherosclerosis
Alisol A has been shown to alleviate arterial plaque by activating the AMPK/SIRT1 signaling pathway.[1][5] This pathway is crucial for regulating lipid metabolism and inflammation.
Caption: Alisol A activates AMPK, leading to the activation of SIRT1 and subsequent regulation of lipid metabolism and inflammation.
3.2. Experimental Workflow for In Vivo Mouse Studies
The following diagram illustrates a general workflow for conducting in vivo studies with this compound in mice.
Caption: A generalized workflow for conducting in vivo studies with this compound, from planning to analysis.
References
- 1. Alisol A Alleviates Arterial Plaque by Activating AMPK/SIRT1 Signaling Pathway in apoE-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Alisol B 23-Acetate Ameliorates Azoxymethane/Dextran Sodium Sulfate-Induced Male Murine Colitis-Associated Colorectal Cancer via Modulating the Composition of Gut Microbiota and Improving Intestinal Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Alisol A Alleviates Arterial Plaque by Activating AMPK/SIRT1 Signaling Pathway in apoE-Deficient Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Standards of 16-Oxoalisol A
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Oxoalisol A is a protostane-type triterpenoid isolated from the rhizome of Alisma orientale (Alismatis Rhizoma), a plant used in traditional medicine. This document provides detailed application notes and protocols for the analytical standards of this compound, catering to the needs of researchers, scientists, and professionals in drug development. The provided methodologies are essential for the quality control, quantification, and stability assessment of this compound.
Physicochemical and Storage Information
A summary of the key physicochemical properties and recommended storage conditions for this compound analytical standards is presented in Table 1. Adherence to these guidelines is crucial for maintaining the integrity and stability of the standard.
Table 1: Physicochemical Properties and Storage Conditions for this compound
| Parameter | Value | Reference |
| CAS Number | 124515-98-6 | N/A |
| Molecular Formula | C₃₀H₄₈O₆ | N/A |
| Molecular Weight | 504.7 g/mol | N/A |
| Purity | ≥98% | N/A |
| Appearance | White to off-white powder | N/A |
| Storage (Powder) | -20°C (long-term), 4°C (short-term) | N/A |
| Storage (In Solution) | -80°C (up to 6 months), -20°C (up to 1 month) | N/A |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane | N/A |
Analytical Methodologies
Quantitative Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method is suitable for the sensitive and selective quantification of this compound in complex matrices such as herbal extracts and biological fluids. The following protocol is based on established methods for the analysis of triterpenoids from Alisma orientale.[1][2]
Experimental Protocol:
a. Sample Preparation:
-
Standard Stock Solution: Accurately weigh 1 mg of this compound standard and dissolve in 1 mL of methanol to obtain a stock solution of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Sample Extraction (from Herbal Matrix):
-
Accurately weigh 1.0 g of powdered Alisma orientale rhizome.
-
Add 25 mL of methanol and perform ultrasonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter through a 0.22 µm syringe filter prior to UPLC-MS/MS analysis.
-
b. UPLC-MS/MS Conditions: The operational parameters for the UPLC-MS/MS system are detailed in Table 2.
Table 2: UPLC-MS/MS Parameters for this compound Quantification
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC I-Class or equivalent |
| Column | Waters CORTECS C18 (2.1 mm × 100 mm, 1.6 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-0.5 min, 46% B; 0.5-1 min, 46-65% B; 1-5 min, 65-90% B; 5-6 min, 90-100% B; 6-6.1 min, 100-46% B; 6.1-7.0 min, 46% B[1] |
| Flow Rate | 0.25 mL/min[1] |
| Column Temperature | 45°C[1] |
| Injection Volume | 2 µL[1] |
| Mass Spectrometer | Waters Xevo TQ-S or equivalent triple quadrupole MS |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | To be determined by direct infusion of the standard. A possible precursor ion would be [M+H]⁺. |
| Cone Voltage | Optimize for maximum precursor ion intensity. |
| Collision Energy | Optimize for characteristic product ion intensity. |
c. Method Validation Data: The performance of a similar validated method for related triterpenoids is summarized in Table 3, which can be used as a reference for the expected performance for this compound.[1][2]
Table 3: Validation Parameters for a UPLC-MS/MS Method for Alisma Triterpenoids
| Parameter | Typical Value |
| Linearity (r²) | > 0.997[1] |
| Limit of Detection (LOD) | 0.14–1.67 ng/mL[1] |
| Limit of Quantification (LOQ) | 0.44–5.65 ng/mL[1] |
| Intra-day Precision (RSD) | < 3.83%[2] |
| Inter-day Precision (RSD) | < 3.22%[2] |
| Recovery | 97.24%–102.49%[2] |
| Stability (RSD) | < 3.19%[2] |
Assay by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
For routine quality control where an MS detector may not be available, an HPLC-UV method can be developed. As this compound lacks a strong chromophore, detection is typically performed at a lower UV wavelength.
Experimental Protocol:
a. Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Standard Solutions: Prepare working standards in the range of 10-200 µg/mL by diluting the stock solution with the mobile phase.
b. HPLC-UV Conditions: The recommended HPLC-UV conditions are provided in Table 4. These are starting conditions and may require optimization.
Table 4: HPLC-UV Parameters for this compound Assay
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 column (4.6 mm × 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (Gradient or Isocratic, to be optimized) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection | 210 nm |
Stability-Indicating Method Development and Forced Degradation Studies
A stability-indicating method is crucial to ensure that the analytical method can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products. Forced degradation studies are performed to generate these degradation products and demonstrate the specificity of the method.
Experimental Protocol:
a. Preparation of Stressed Samples: Prepare a solution of this compound (e.g., 1 mg/mL in methanol). Expose the solution to the following stress conditions:
-
Acid Hydrolysis: Add 1N HCl and heat at 60°C for 2 hours. Neutralize with 1N NaOH.
-
Base Hydrolysis: Add 1N NaOH and heat at 60°C for 2 hours. Neutralize with 1N HCl.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid standard at 105°C for 24 hours.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.
b. Analysis: Analyze the stressed samples using the developed HPLC-UV or UPLC-MS/MS method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main this compound peak.
Signaling Pathways and Experimental Workflows
Signaling Pathways Involving Alisol Triterpenoids
This compound, as an alisol triterpenoid, is anticipated to interact with signaling pathways known to be modulated by this class of compounds. The primary targets include the Farnesoid X Receptor (FXR) and AMP-activated Protein Kinase (AMPK).[3]
Caption: Farnesoid X Receptor (FXR) signaling pathway activated by alisol compounds.
References
- 1. Quantitative Analysis of Eight Triterpenoids and Two Sesquiterpenoids in Rhizoma Alismatis by Using UPLC-ESI/APCI-MS/MS and Its Application to Optimisation of Best Harvest Time and Crude Processing Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological Properties and Molecular Targets of Alisol Triterpenoids from Alismatis Rhizoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Derivatization of Alisol Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Oxoalisol A is a protostane-type triterpenoid identified in Alisma plantago-aquatica (water plantain), a plant used in traditional medicine.[1][2][3][4][5] While the total synthesis of this compound has not been documented in publicly available literature, the focus of current research lies in the isolation of related alisol compounds from their natural source and their subsequent derivatization to enhance their therapeutic properties. This document provides detailed protocols for the derivatization of alisol analogs, using the synthesis of Alisol B derivatives as a prime example, and outlines general strategies for the chemical modification of protostane triterpenoids.
Protostane triterpenoids, including various alisol compounds, have demonstrated a range of biological activities, such as hepatoprotective, anti-viral, and anti-cancer effects.[6] The structural modification of these natural products is a key strategy in medicinal chemistry to improve their potency, selectivity, and pharmacokinetic profiles.
General Workflow for Isolation and Derivatization of Alisol Compounds
The general procedure for working with alisol compounds involves extraction from the plant source, purification of the desired alisol, and subsequent chemical modification to generate novel derivatives.
Caption: General workflow for alisol derivatization.
Application Note: Synthesis of Alisol B Derivatives
This section details the synthesis of novel Alisol B derivatives, a strategy employed to discover potential therapeutic agents for non-alcoholic steatohepatitis (NASH). The protocols are adapted from published research and provide a template for the derivatization of other alisol compounds.[7]
Rationale for Derivatization
Alisol B, a major triterpenoid from Alisma orientale, has shown preclinical efficacy against NASH.[7] However, its therapeutic potential can be enhanced through structural modifications. The derivatization strategy focuses on modifying the hydroxyl and ketone functionalities of the Alisol B scaffold to explore structure-activity relationships (SAR) and improve biological activity.
General Structure of Alisol B
Caption: Structure of Alisol B.
Experimental Protocols: Synthesis of Alisol B Derivatives[7]
The following protocols describe the synthesis of representative Alisol B derivatives.
Protocol 1: Synthesis of Compound 2 (Reduction of C-3 Ketone)
Objective: To reduce the C-3 ketone of Alisol B to a hydroxyl group.
Materials:
-
Alisol B
-
Sodium borohydride (NaBH4)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Petroleum ether (PE)
Procedure:
-
Dissolve Alisol B (1.0 eq) in a mixture of MeOH and DCM (1:1).
-
Cool the solution to 0 °C in an ice bath.
-
Add NaBH4 (2.0 eq) portion-wise to the solution.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (PE:EtOAc = 2:1) to yield Compound 2.
Protocol 2: Synthesis of Compound 5 (Oximation at C-3)
Objective: To convert the C-3 ketone of Alisol B into an oxime.
Materials:
-
Alisol B
-
Hydroxylamine hydrochloride (NH2OH·HCl)
-
Pyridine
-
Ethanol (EtOH)
Procedure:
-
Dissolve Alisol B (1.0 eq) in EtOH.
-
Add hydroxylamine hydrochloride (3.0 eq) and pyridine (3.0 eq) to the solution.
-
Reflux the reaction mixture for 4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Add water to the residue and extract with EtOAc (3 x 20 mL).
-
Combine the organic layers, wash with 1 M HCl and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by silica gel column chromatography (PE:EtOAc = 4:1) to afford Compound 5.
Protocol 3: Synthesis of Compound 14 (Reductive Amination at C-3)
Objective: To introduce an amino group at the C-3 position via reductive amination.
Materials:
-
Alisol B
-
Ammonium acetate (CH3COONH4)
-
Sodium cyanoborohydride (NaBH3CN)
-
Methanol (MeOH)
Procedure:
-
Dissolve Alisol B (1.0 eq) and ammonium acetate (10.0 eq) in MeOH.
-
Stir the mixture at room temperature for 30 minutes.
-
Add NaBH3CN (3.0 eq) to the reaction mixture.
-
Continue stirring at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by adding saturated aqueous NaHCO3 solution.
-
Extract the product with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography (DCM:MeOH = 20:1) to obtain Compound 14.
Quantitative Data Summary
The following table summarizes the reported yields for the synthesized Alisol B derivatives.[7]
| Compound | Modification Site | Reagents | Yield (%) |
| 2 | C-3 Ketone | NaBH4 | 95 |
| 5 | C-3 Ketone | NH2OH·HCl, Pyridine | 85 |
| 14 | C-3 Ketone | CH3COONH4, NaBH3CN | 60 |
General Derivatization Strategies for Protostane Triterpenoids
The chemical reactivity of protostane triterpenoids like this compound is primarily dictated by their functional groups, which commonly include hydroxyls, ketones, and carboxylic acids.[8]
Caption: Common derivatization strategies for triterpenoids.
Derivatization of Hydroxyl Groups
The hydroxyl groups on the triterpenoid scaffold are common sites for modification.[8]
-
Esterification: Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, DMAP) yields esters. This is a widely used method to introduce various functionalities and improve lipophilicity.
-
Etherification: Treatment with alkyl halides under basic conditions (e.g., NaH) forms ethers.
-
Oxidation: Selective oxidation of secondary hydroxyl groups to ketones can be achieved using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Derivatization of Carbonyl Groups
The ketone group, such as the one at C-16 in this compound, is another versatile handle for derivatization.
-
Reduction: As demonstrated with Alisol B, ketones can be reduced to secondary alcohols using reducing agents like NaBH4, providing diastereomeric mixtures that can be separated and evaluated.
-
Oximation and Related Reactions: Reaction with hydroxylamine, hydrazines, or semicarbazides yields oximes, hydrazones, and semicarbazones, respectively.
-
Reductive Amination: This two-step or one-pot reaction with an amine and a reducing agent (e.g., NaBH3CN, Na(OAc)3BH) is a powerful method for introducing nitrogen-containing moieties.
Conclusion
While the total synthesis of this compound remains to be reported, the derivatization of its structural analogs, such as Alisol B, provides a valuable platform for the development of new therapeutic agents. The protocols and strategies outlined in this document serve as a guide for researchers in the field of natural product chemistry and drug discovery to explore the chemical space of protostane triterpenoids and unlock their full therapeutic potential. Further research into the synthesis and biological evaluation of novel alisol derivatives is warranted.
References
- 1. Novel triterpenoids from Alisma plantago-aquatica with influence on LDL uptake in HepG2 cells by inhibiting PCSK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Two Undescribed Protostane Triterpenoids from the Rhizome of Alisma plantago-aquatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new protostane-type triterpenoid from Alisma plantago-aquatica subsp. orientale (Sam.) Sam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alfachemic.com [alfachemic.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Protostane and Fusidane Triterpenes: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of Alisol B derivatives for potential treatment of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving 16-Oxoalisol A Solubility for In Vitro Studies
For researchers, scientists, and drug development professionals, achieving optimal solubility of investigational compounds is a critical first step for reliable in vitro studies. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered when working with the triterpenoid 16-Oxoalisol A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a protostane-type triterpenoid, a class of natural compounds often isolated from plants of the Alisma genus. Like many other triterpenoids, this compound is a lipophilic molecule, which often results in poor aqueous solubility. This can lead to challenges in preparing stock solutions and can cause the compound to precipitate out of solution in aqueous cell culture media, leading to inaccurate and irreproducible experimental results.
Q2: What are the recommended solvents for dissolving this compound?
Based on available data for this compound and related Alisma triterpenoids, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions. Other organic solvents such as ethanol, acetone, chloroform, and dichloromethane may also be effective.
Q3: Is there any quantitative solubility data available for this compound?
Q4: What is the maximum concentration of DMSO that can be used in cell culture assays?
The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity or other off-target effects. A general guideline is to keep the final DMSO concentration at or below 0.1% (v/v). However, the tolerance to DMSO can be cell-line dependent, with some cell lines tolerating up to 0.5% or even 1% for short incubation periods. It is crucial to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay duration.
Troubleshooting Guide
This section provides a step-by-step approach to troubleshoot solubility issues with this compound in your in vitro experiments.
Issue 1: Compound precipitates when preparing the stock solution in DMSO.
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Possible Cause: The concentration of this compound exceeds its solubility limit in DMSO.
-
Troubleshooting Steps:
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Reduce the concentration: Try dissolving a smaller amount of the compound in the same volume of DMSO.
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Gentle warming: Warm the solution in a water bath at 37°C to aid dissolution.
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Sonication: Use a sonicator to break up any aggregates and enhance solubilization.
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Issue 2: Compound precipitates when the DMSO stock solution is diluted into aqueous cell culture medium.
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Possible Cause: The aqueous environment of the cell culture medium causes the lipophilic compound to fall out of solution.
-
Troubleshooting Steps:
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Optimize the dilution method:
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Add the DMSO stock solution to a small volume of serum-containing medium first, vortex gently, and then add this mixture to the rest of the culture medium. The proteins in the serum can help to stabilize the compound.
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Perform a serial dilution of the stock solution in the cell culture medium.
-
-
Reduce the final concentration: Test a lower final concentration of this compound in your assay. The effective concentration may be below the threshold of precipitation.
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Increase the serum concentration: If your experimental design allows, increasing the percentage of fetal bovine serum (FBS) in the medium can help to improve the solubility of hydrophobic compounds.
-
Use of solubilizing agents: Consider the use of pharmaceutically acceptable solubilizing agents or excipients. These should be used with caution and validated for compatibility with your cell line and assay. Examples include:
-
Cyclodextrins (e.g., HP-β-CD)
-
Surfactants (e.g., Tween® 80, Pluronic® F-68) at very low, non-toxic concentrations.
-
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
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This compound (Molecular Weight: 504.7 g/mol )
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
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Weigh out 5.05 mg of this compound powder and place it in a sterile microcentrifuge tube.
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Add 1 mL of cell culture grade DMSO to the tube.
-
Vortex the solution until the compound is completely dissolved. If necessary, gently warm the tube to 37°C or sonicate for short intervals.
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Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (containing serum, if applicable)
-
Sterile tubes
Procedure:
-
Thaw the 10 mM stock solution of this compound at room temperature.
-
To achieve a final concentration of 10 µM in the cell culture, first prepare an intermediate dilution. For example, add 2 µL of the 10 mM stock solution to 198 µL of complete cell culture medium to get a 100 µM intermediate solution. Mix well by gentle pipetting.
-
Add the required volume of the intermediate solution to your cell culture plates. For example, to achieve a final concentration of 10 µM in a well containing 1 mL of medium, add 100 µL of the 100 µM intermediate solution.
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Ensure the final concentration of DMSO in the culture medium does not exceed the tolerated level for your cell line (typically ≤ 0.1%).
Quantitative Data Summary
| Compound | Solvent | Reported Solubility | Reference |
| Alisol A | DMSO | 100 mg/mL | Vendor Data |
| Alisol B | DMSO | 25 mg/mL | Vendor Data |
| This compound | DMSO | Data not available (likely high) | - |
Table 1: Solubility data for Alisma triterpenoids. While specific data for this compound is not available, the high solubility of related compounds in DMSO suggests a similar property.
Visualizations
Caption: Experimental workflow for preparing and using this compound in in vitro studies.
Caption: Troubleshooting logic for addressing precipitation issues with this compound.
16-Oxoalisol A stability and storage conditions
For researchers, scientists, and drug development professionals utilizing 16-Oxoalisol A, this technical support center provides essential information on its stability, storage, and handling. The following guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimentation, ensuring the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is critical to maintain the stability and purity of this compound. Recommendations vary for the compound in its solid (powder) form versus when it is in a solvent.
Q2: How long can I store this compound?
A2: The shelf-life of this compound depends on the storage conditions. Adhering to the recommended temperature guidelines will maximize its viability for the durations specified in the table below.[1]
Q3: What solvents are suitable for dissolving this compound?
Q4: Are there any known signaling pathways affected by this compound?
A4: While direct studies on this compound's mechanism of action are limited, research on the structurally similar compound, Alisol A, has shown that it can inactivate the PI3K/Akt signaling pathway.[2] This pathway is crucial for regulating cell growth, proliferation, and survival. It is plausible that this compound may have a similar inhibitory effect on this pathway. The PI3K/Akt pathway can also influence the activity of the NF-κB signaling pathway, a key regulator of inflammation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound Precipitation in Aqueous Buffer | Low aqueous solubility of this compound. | - Increase the concentration of the organic co-solvent (e.g., DMSO, ethanol) in the final solution, ensuring the final concentration does not exceed levels that affect your experimental system (typically <0.5% for cell-based assays).- Prepare a more concentrated stock solution in an organic solvent and add a smaller volume to your aqueous buffer.- Consider using a surfactant or other solubilizing agent, after verifying its compatibility with your assay. |
| Loss of Biological Activity | Degradation of the compound due to improper storage or handling. | - Ensure the compound is stored at the recommended temperatures and protected from light.- Aliquot stock solutions to minimize freeze-thaw cycles.[1]- Prepare fresh working solutions for each experiment. |
| Inconsistent Experimental Results | Variability in compound concentration or purity. | - Regularly check the purity of your this compound stock using an appropriate analytical method, such as HPLC.- Ensure complete dissolution of the compound before preparing dilutions. |
| Unexpected Peaks in HPLC Analysis | Presence of degradation products or impurities. | - Review the storage conditions and handling procedures.- Perform forced degradation studies to identify potential degradation products and ensure your analytical method can resolve them from the parent compound. |
Data Presentation
Table 1: Recommended Storage Conditions and Stability for this compound
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [1] |
| Powder | 4°C | 2 years | [1] |
| In Solvent | -80°C | 6 months | [1] |
| In Solvent | -20°C | 1 month | [1] |
Note: Quantitative data on the degradation of this compound under various pH, light, and temperature conditions are not currently available in the public domain. The information provided is based on general recommendations from suppliers.
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stock Solution of this compound
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Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of a suitable organic solvent (e.g., DMSO) to achieve the desired stock concentration.
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., 37°C) may be used to aid dissolution, but be cautious of potential degradation at higher temperatures.
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Storage: Store the stock solution in small aliquots at -80°C to minimize freeze-thaw cycles.[1]
Protocol 2: Stability-Indicating HPLC Method for Triterpenoids (General Protocol)
This is a general protocol and should be optimized for this compound.
-
Chromatographic System: A standard HPLC system with a UV or photodiode array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common choice for triterpenoids.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid or phosphoric acid) and an organic phase (e.g., acetonitrile or methanol). The gradient should be optimized to achieve good separation of the parent compound from any potential degradation products.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: The wavelength should be selected based on the UV absorbance maximum of this compound. A PDA detector can be used to scan a range of wavelengths to identify the optimal wavelength and to check for peak purity.
-
Sample Preparation: Dilute the this compound sample in the mobile phase to a concentration within the linear range of the method.
-
Forced Degradation Studies: To validate the stability-indicating nature of the method, subject this compound to stress conditions:
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Acidic Hydrolysis: 0.1 M HCl at a specified temperature (e.g., 60°C) for a defined period.
-
Basic Hydrolysis: 0.1 M NaOH at a specified temperature (e.g., 60°C) for a defined period.
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Oxidative Degradation: 3% H2O2 at room temperature for a defined period.
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Thermal Degradation: Heat the solid compound or a solution at a high temperature (e.g., 80°C).
-
Photostability: Expose the compound to UV light.
-
-
Analysis: Analyze the stressed samples by HPLC to demonstrate that the degradation products are resolved from the parent peak.
Visualizations
Caption: Postulated inhibitory effect of this compound on the PI3K/Akt signaling pathway.
Caption: Workflow for assessing the stability of this compound.
References
Technical Support Center: 16-Oxoalisol A Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the extraction of 16-Oxoalisol A from Alisma orientale.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it extracted?
This compound is a protostane-type triterpenoid found in the rhizomes of Alisma orientale (澤瀉), a plant used in traditional Chinese medicine. This compound, along with other alisol derivatives, is investigated for a variety of potential therapeutic properties, making its efficient extraction and purification crucial for research and drug development.
Q2: What are the most common solvents used for the initial extraction of triterpenoids from Alisma orientale?
Ethanol, methanol, and water are commonly used solvents for extracting triterpenoids from Alisma orientale. Ethanol is often preferred as it can dissolve a wide range of bioactive compounds and is relatively safe to handle.
Q3: Are there more advanced extraction techniques available?
Yes, advanced methods like supercritical fluid extraction (SFE) with CO2 and microwave-assisted extraction (MAE) can be employed. These techniques can offer higher selectivity, reduced extraction times, and avoid the use of potentially harmful organic solvents.
Q4: What factors related to the plant material can affect the yield and quality of this compound?
The quality and yield of the extracted compound are significantly influenced by:
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Plant Identification: Accurate botanical identification of Alisma orientale is critical to ensure the correct starting material.
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Growth Conditions: The soil type, water quality, and sunlight exposure during the plant's growth can impact the concentration of bioactive compounds.
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Harvesting Time: Harvesting the rhizomes at peak maturity is essential for obtaining the highest concentration of active compounds like this compound.
Troubleshooting Guide
Low Extraction Yield
Problem: The yield of this compound is consistently lower than expected.
| Possible Cause | Troubleshooting Step |
| Suboptimal Extraction Parameters | Optimize solvent concentration, temperature, extraction time, and solid-to-liquid ratio. Based on studies on total triterpenoids from Alisma orientalis, a starting point could be 70% ethanol at 57°C for approximately 46 minutes with a solid-to-liquid ratio of 1:14 (g/mL).[1][2] |
| Improper Grinding of Plant Material | Ensure the dried rhizomes are ground to a fine, uniform powder to maximize the surface area for solvent penetration. |
| Inadequate Solvent-to-Solid Ratio | Increase the volume of the extraction solvent to ensure complete immersion of the plant material and facilitate efficient leaching of the target compounds. |
| Degradation of this compound | Protostane triterpenoids can be sensitive to high temperatures and extreme pH. Avoid prolonged exposure to harsh conditions during extraction and processing. |
Poor Purity of the Extract
Problem: The crude extract contains a high level of impurities, complicating the purification of this compound.
| Possible Cause | Troubleshooting Step |
| Co-extraction of Unwanted Compounds | Employ a multi-step extraction process. For instance, an initial extraction with a non-polar solvent like hexane can remove lipids and other non-polar impurities before extracting with a more polar solvent like ethanol. |
| Inefficient Liquid-Liquid Partitioning | Optimize the solvent systems used for liquid-liquid extraction to effectively separate compounds based on their polarity. |
| Overloading the Chromatography Column | Reduce the amount of crude extract loaded onto the silica gel column to prevent band broadening and improve separation. |
| Inappropriate Chromatography Solvents | Systematically test different solvent systems (e.g., gradients of hexane-ethyl acetate or chloroform-methanol) using Thin Layer Chromatography (TLC) to identify the optimal mobile phase for separating this compound from other components. |
Challenges in Silica Gel Chromatography Purification
Problem: Difficulty in separating this compound from closely related triterpenoids using silica gel chromatography.
| Possible Cause | Troubleshooting Step |
| Similar Polarity of Triterpenoids | Use a shallow gradient elution, starting with a low polarity mobile phase and gradually increasing the polarity. This can enhance the resolution between compounds with similar Rf values. |
| Compound Tailing | Add a small amount of acid (e.g., 0.1% formic acid) or base (e.g., 0.1% triethylamine) to the mobile phase to improve the peak shape of acidic or basic compounds, respectively. The acidic nature of silica gel can sometimes cause tailing with certain compounds. |
| Irreversible Adsorption or Degradation on Silica | If degradation is suspected, consider using a different stationary phase, such as deactivated (neutral) silica gel or alumina. |
| Sample Loading Technique | For samples with poor solubility in the mobile phase, use a "dry loading" technique. Dissolve the sample in a suitable solvent, adsorb it onto a small amount of silica gel, dry it, and then load the dried powder onto the top of the column. |
Experimental Protocols
Optimized Ultrasonic-Assisted Extraction of Total Triterpenoids
This protocol is based on optimized conditions for the extraction of total triterpenoids from Alisma orientalis and can serve as a starting point for the extraction of this compound.[1][2]
1. Preparation of Plant Material:
- Obtain dried rhizomes of Alisma orientale.
- Grind the rhizomes into a fine powder (e.g., 40-60 mesh).
2. Extraction:
- Weigh 10 g of the powdered plant material.
- Place the powder in a flask and add 140 mL of 70% ethanol (solid-to-liquid ratio of 1:14 g/mL).
- Place the flask in an ultrasonic bath.
- Conduct the extraction at 57°C for 46 minutes.
3. Filtration and Concentration:
- Filter the extract through filter paper to remove the solid plant material.
- Wash the residue with a small amount of 70% ethanol.
- Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude triterpenoid extract.
General Protocol for Silica Gel Column Chromatography Purification
1. Column Packing:
- Prepare a slurry of silica gel (e.g., 200-300 mesh) in the initial, low-polarity mobile phase (e.g., hexane).
- Pour the slurry into a glass column and allow it to pack uniformly.
2. Sample Loading:
- Dissolve the crude extract in a minimal amount of a suitable solvent.
- Carefully load the dissolved sample onto the top of the silica gel bed.
- Alternatively, use the dry loading method described in the troubleshooting section.
3. Elution:
- Begin elution with the low-polarity mobile phase.
- Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or methanol) in a stepwise or gradient manner.
4. Fraction Collection and Analysis:
- Collect fractions of the eluate.
- Monitor the composition of the fractions using Thin Layer Chromatography (TLC).
- Combine the fractions containing the purified this compound.
5. Final Concentration:
- Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified compound.
Quantitative Data Summary
| Parameter | Optimized Value | Reference |
| Extraction Solvent | 70% Ethanol | [1][2] |
| Extraction Temperature | 57°C | [1][2] |
| Extraction Time | 46 minutes | [1][2] |
| Solid-to-Liquid Ratio | 1:14 (g/mL) | [1][2] |
| Yield of Total Triterpenoids | ~2.98% | [1][2] |
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Logical troubleshooting guide for common this compound extraction issues.
References
Technical Support Center: Overcoming Resistance to 16-Oxoalisol A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome resistance to 16-Oxoalisol A in cell lines. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My cell line has developed resistance to this compound. What are the potential mechanisms?
A1: While direct resistance to this compound is not extensively documented, resistance to related alisol compounds and other chemotherapeutics can provide insights. Potential mechanisms include:
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Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, reducing its intracellular concentration.[1][2]
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Altered Cell Membrane Fluidity: Changes in the composition of the cell membrane can affect drug uptake and retention.[1][2]
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Alterations in Target Signaling Pathways: Modifications in pathways targeted by this compound, such as the PI3K/Akt pathway, may reduce the drug's efficacy.[3]
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Increased Antioxidant Capacity: Since some alisol compounds induce cell death through the generation of reactive oxygen species (ROS), an increase in the cell's antioxidant capacity could confer resistance.[1][2]
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Drug Sequestration: The drug may be sequestered in cellular compartments like lysosomes, preventing it from reaching its target.[4]
Q2: How can I determine if my resistant cell line is overexpressing efflux pumps?
A2: You can assess efflux pump activity using several methods:
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Western Blotting: Use antibodies against common ABC transporters (e.g., P-gp/ABCB1, MRP1/ABCC1, BCRP/ABCG2) to compare their protein levels in your resistant and sensitive parent cell lines.
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Immunofluorescence: Visualize the expression and localization of efflux pumps in your cells.
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Flow Cytometry-based Efflux Assays: Use fluorescent substrates of efflux pumps, such as Rhodamine 123 or Calcein-AM. Increased efflux of these dyes in the resistant cells, which can be reversed by a known inhibitor (e.g., verapamil for P-gp), indicates increased pump activity.
Q3: Are there any known combination therapies to overcome this compound resistance?
A3: While specific combination therapies for this compound are not established, based on the mechanisms of related compounds, the following strategies could be effective:
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Efflux Pump Inhibitors: Co-administration with inhibitors of ABC transporters (e.g., verapamil, cyclosporine A, or more specific inhibitors) could increase the intracellular concentration of this compound.
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Agents that Modulate Membrane Fluidity: Compounds that alter the lipid composition of the cell membrane might enhance the uptake of this compound.[1][2]
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Inhibitors of Downstream Signaling Pathways: If resistance is due to alterations in a specific signaling pathway (e.g., PI3K/Akt), combining this compound with an inhibitor of that pathway could restore sensitivity.[3]
-
Pro-oxidant Agents: If resistance involves increased antioxidant capacity, co-treatment with an agent that promotes ROS production might be synergistic.
Troubleshooting Guides
Problem 1: Gradual loss of this compound efficacy over multiple passages.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Development of acquired resistance | 1. Perform a dose-response curve (IC50 determination) on the current cell stock and compare it to the original, sensitive cell line.2. Analyze the expression of common drug resistance markers (e.g., P-gp). | An increase in the IC50 value and/or expression of resistance markers will confirm acquired resistance. |
| Cell line instability or contamination | 1. Perform cell line authentication (e.g., short tandem repeat profiling).2. Test for mycoplasma contamination. | Confirms the identity and purity of the cell line, ruling out external factors for the observed resistance. |
| Degradation of this compound stock solution | 1. Prepare a fresh stock solution of this compound.2. Test the new stock on a sensitive control cell line. | If the new stock is effective on the control line, the old stock was likely degraded. |
Problem 2: Inconsistent results in this compound cytotoxicity assays.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Variability in cell seeding density | 1. Ensure a consistent number of cells are seeded in each well.2. Allow cells to adhere and resume logarithmic growth before adding the drug. | Reduced variability between replicate wells and experiments. |
| Edge effects in multi-well plates | 1. Avoid using the outer wells of the plate for experimental conditions.2. Fill the outer wells with sterile PBS or media to maintain humidity. | Minimized evaporation and temperature gradients, leading to more consistent results across the plate. |
| Fluctuations in incubator conditions | 1. Regularly check and calibrate CO2 and temperature levels.2. Ensure the incubator has a stable and consistent environment. | Stable cell growth conditions will lead to more reproducible drug response. |
Experimental Protocols
Protocol 1: Determination of IC50 Value for this compound
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Drug Preparation: Prepare a serial dilution of this compound in a complete culture medium.
-
Treatment: Remove the overnight culture medium from the cells and add the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for a duration relevant to the cell line and drug (e.g., 24, 48, or 72 hours).
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Viability Assay: Assess cell viability using a suitable method, such as MTT, MTS, or a live/dead cell stain.
-
Data Analysis: Plot the percentage of cell viability against the log of the drug concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Rhodamine 123 Efflux Assay for P-gp Activity
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Cell Preparation: Harvest cells and resuspend them in a suitable buffer (e.g., PBS with 1% BSA).
-
Dye Loading: Incubate the cells with Rhodamine 123 at 37°C in the dark.
-
Efflux: After loading, wash the cells and resuspend them in a fresh medium with or without a P-gp inhibitor (e.g., verapamil). Incubate at 37°C to allow for dye efflux.
-
Flow Cytometry: Analyze the fluorescence intensity of the cells using a flow cytometer.
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Data Interpretation: A lower fluorescence intensity in the absence of the inhibitor compared to its presence indicates active P-gp-mediated efflux.
Visualizations
Caption: Workflow for troubleshooting resistance to this compound.
Caption: Hypothesized signaling pathway of this compound and a potential resistance mechanism.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Alisol Triterpenoids Exhibit Triple Modulatory Mechanisms on the Cell Membrane to Overcome Cancer Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alisol A attenuates malignant phenotypes of colorectal cancer cells by inactivating PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysosomal inhibition sensitizes TMEM16A-expressing cancer cells to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 16-Oxoalisol A Animal Studies
Disclaimer: Direct research on the toxicity of 16-Oxoalisol A and specific methods to reduce it in animal studies is limited in publicly available literature. The following troubleshooting guides and FAQs are based on studies of its parent compound, Alisol A, other alisol derivatives, and the general principles of toxicology. Researchers should use this information as a guide and adapt it to their specific experimental context.
Troubleshooting Guides
Issue 1: Signs of Nephrotoxicity Observed in Study Animals
Symptoms: Increased serum creatinine and blood urea nitrogen (BUN), decreased urine output, histological evidence of renal tubular damage.
Possible Causes & Troubleshooting Steps:
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High Dosage: this compound, like other alisol derivatives, may exhibit dose-dependent toxicity.
-
Action: Perform a dose-range finding study to determine the maximum tolerated dose (MTD). If toxicity is observed, reduce the dosage to a level that maintains efficacy while minimizing adverse renal effects.
-
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Pre-existing Renal Conditions: Animals with underlying kidney conditions may be more susceptible to nephrotoxic effects.
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Action: Ensure all animals are properly health-screened before the study. Exclude any animals with pre-existing renal impairment.
-
-
Dehydration: The diuretic effect of some parent compounds of Alismatis Rhizoma can lead to dehydration, potentially exacerbating kidney damage.
-
Action: Ensure animals have ad libitum access to water. Monitor for signs of dehydration (e.g., decreased skin turgor, reduced water intake). Consider providing hydration support, such as subcutaneous fluid administration, if necessary.
-
-
Compound-Specific Effects: Certain alisol derivatives, such as Alisol C and Alisol O, have been identified as having higher nephrotoxic potential.[1] While the profile of this compound is not fully characterized, its structural similarity to other alisols warrants caution.
-
Action: Closely monitor renal function parameters throughout the study. If nephrotoxicity is a concern, consider co-administration with a renoprotective agent, though specific interactions with this compound are unknown and would require validation.
-
Issue 2: Evidence of Hepatotoxicity in Study Animals
Symptoms: Elevated liver enzymes (ALT, AST), changes in liver histology (e.g., steatosis, inflammation, fibrosis), alterations in lipid metabolism.
Possible Causes & Troubleshooting Steps:
-
Metabolic Overload: High doses of the compound may overwhelm the liver's metabolic capacity, leading to cellular stress and damage.
-
Action: Similar to nephrotoxicity, conduct a thorough dose-response study. Lower the dose if signs of hepatotoxicity appear.
-
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Interference with Lipid Metabolism: Alisol derivatives are known to modulate lipid metabolism.[2][3] Dysregulation of these pathways could contribute to hepatic steatosis.
-
Action: Monitor serum lipid profiles and liver enzyme levels. Consider a diet with controlled fat content for the study animals to avoid exacerbating potential effects on lipid metabolism.
-
-
Induction of Apoptosis: Some related compounds, like Alisol A 24-acetate and Alisol B 23-acetate, have been shown to induce apoptosis in renal cells, a mechanism that could also be relevant in hepatocytes.[4]
-
Action: If hepatotoxicity is observed, consider mechanistic studies to investigate markers of apoptosis (e.g., caspase activity) in liver tissues.
-
Frequently Asked Questions (FAQs)
Q1: What is the known toxicity profile of this compound?
A1: There is a lack of specific toxicity studies for this compound in the available scientific literature. However, it is a known metabolite of Alisol A.[5] The toxicity of Alismatis Rhizoma extract, which contains various alisol compounds, is generally considered low, with a no-observed-adverse-effect level (NOAEL) for an aqueous extract reported to be over 2,000 mg/kg/day in a 90-day rat study.[6][7] However, some specific alisol derivatives have been linked to nephrotoxicity.[1][4]
Q2: Are there any known metabolites of this compound that I should be aware of?
A2: this compound is itself a metabolite of Alisol A. One study identified 11-dehydro-16-oxo-24-deoxy-alisol A as another metabolite of Alisol A, suggesting it may mitigate edema through TNF-α inhibition.[8] Understanding the metabolic profile of this compound is crucial, as its metabolites may have different biological activities and toxicities.
Q3: What are the primary target organs for toxicity with alisol compounds?
A3: Based on studies of related compounds, the primary organs of concern for toxicity are the kidneys and the liver.[4][9][10] Researchers should prioritize monitoring the function and histology of these two organs during in vivo studies with this compound.
Q4: Can co-administration of other agents help reduce the potential toxicity of this compound?
A4: While there is no direct evidence for specific agents that can reduce this compound toxicity, general organ-protective strategies could be considered. For potential nephrotoxicity, ensuring adequate hydration is crucial. For hepatotoxicity, agents that support liver function or reduce oxidative stress might be beneficial, but their use would be exploratory and require careful validation to avoid unintended interactions.
Q5: What signaling pathways are known to be modulated by alisol compounds and could be related to toxicity?
A5: Alisol derivatives have been shown to modulate several signaling pathways. Alisol A 24-acetate and Alisol B 23-acetate have been reported to induce autophagy and apoptosis in human renal proximal tubular cells via the PI3K/Akt/mTOR pathway.[4] Alisol A has been shown to affect the AMPK/ACC/SREBP-1c pathway, which is involved in lipid metabolism.[2][11] Dysregulation of these pathways at high doses could contribute to cellular stress and toxicity.
Quantitative Data Summary
Due to the lack of specific toxicological studies on this compound, no quantitative toxicity data (e.g., LD50, IC50 for toxicity) can be provided. The following table summarizes the NOAEL for the aqueous extract of Alismatis Rhizoma, the plant from which alisol compounds are derived.
| Compound/Extract | Animal Model | Dosing Route | Duration | NOAEL | Reference |
| Alismatis Rhizoma Aqueous Extract | Sprague-Dawley Rats | Oral | 90 days | > 2,000 mg/kg/day | [6][7] |
Experimental Protocols
Protocol 1: General Procedure for a 90-Day Repeated Oral Dose Toxicity Study (Adapted from studies on Alismatis Rhizoma extract) [6][7]
-
Animal Model: Sprague-Dawley rats (equal numbers of males and females).
-
Acclimatization: Acclimatize animals for at least one week before the start of the study.
-
Group Allocation: Randomly assign animals to a control group and at least three treatment groups (low, medium, and high dose). A recovery group for the high dose and control may also be included.
-
Dose Formulation: Prepare the test substance (this compound) in a suitable vehicle (e.g., distilled water, 0.5% carboxymethyl cellulose).
-
Administration: Administer the test substance or vehicle orally via gavage once daily for 90 consecutive days.
-
Monitoring:
-
Daily: Clinical signs of toxicity and mortality.
-
Weekly: Body weight and food consumption.
-
At termination (and interim if applicable):
-
Hematology: Complete blood count.
-
Serum Biochemistry: Kidney function tests (creatinine, BUN) and liver function tests (ALT, AST, ALP).
-
Urinalysis: Volume, pH, specific gravity, and sediment analysis.
-
-
-
Pathology:
-
Conduct a full necropsy on all animals.
-
Record organ weights (liver, kidneys, spleen, etc.).
-
Perform histopathological examination of major organs and any gross lesions.
-
-
Data Analysis: Analyze data for statistical significance between control and treatment groups.
Visualizations
Caption: General workflow for a 90-day repeated dose toxicity study.
Caption: PI3K/Akt/mTOR pathway implicated in alisol-induced nephrotoxicity.
References
- 1. Pharmacological Properties and Molecular Targets of Alisol Triterpenoids from Alismatis Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alisol A attenuates high‐fat‐diet‐induced obesity and metabolic disorders via the AMPK/ACC/SREBP‐1c pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Alisol A 24-Acetate and Alisol B 23-Acetate Induced Autophagy Mediates Apoptosis and Nephrotoxicity in Human Renal Proximal Tubular Cells [frontiersin.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. A 90-Day Repeated Oral Dose Toxicity Study of Alismatis Rhizoma Aqueous Extract in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. Alisol A, the Eye-Entering Ingredient of Alisma orientale, Relieves Macular Edema Through TNF-α as Revealed by UPLC-Triple-TOF/MS, Network Pharmacology, and Zebrafish Verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protective effects of alisol B 23-acetate from edible botanical Rhizoma alismatis against carbon tetrachloride-induced hepatotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Alisol A attenuates high-fat-diet-induced obesity and metabolic disorders via the AMPK/ACC/SREBP-1c pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting 16-Oxoalisol A quantification variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving accurate and reproducible quantification of 16-Oxoalisol A.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of variability in this compound quantification?
Variability in this compound quantification can arise from several factors throughout the analytical workflow. These include:
-
Sample Preparation: Inefficient extraction, sample degradation, and the presence of interfering matrix components are major contributors. The complex matrix of botanical extracts, such as Alismatis Rhizoma, can significantly impact quantification.[1][2]
-
Analyte Stability: this compound, like many complex organic molecules, may be susceptible to degradation. A certificate of analysis for this compound suggests that solutions should be used within a month and repeated freeze-thaw cycles should be avoided.[3]
-
Chromatographic Conditions: Suboptimal liquid chromatography (LC) conditions can lead to poor peak shape, co-elution with interfering compounds, and retention time shifts.
-
Mass Spectrometry (MS) Detection: Ion suppression or enhancement due to matrix effects, improper ionization, and suboptimal collision energy can all lead to inaccurate quantification.[4][5]
-
Data Analysis: Incorrect integration of chromatographic peaks and improper calibration curve fitting can introduce errors.
Q2: How can I improve the extraction efficiency of this compound from plant material?
To enhance extraction efficiency, consider the following:
-
Solvent Selection: Employ a solvent system optimized for triterpenoids. A common approach for Alismatis Rhizoma is extraction with methanol or ethanol.
-
Extraction Technique: Techniques like ultrasonication or pressurized liquid extraction can improve the recovery of this compound compared to simple maceration.
-
Sample Pre-treatment: Grinding the plant material to a fine powder increases the surface area for extraction.
Q3: What are the recommended storage conditions for this compound standards and samples?
Based on available stability information, it is recommended to:
-
Store stock solutions of this compound at -80°C for up to six months or -20°C for one month.[3]
-
Aliquot stock solutions to avoid repeated freeze-thaw cycles.[3]
-
Store prepared samples at 4°C for short-term analysis (less than 24 hours) or at -80°C for long-term storage.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the quantification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | 1. Inappropriate mobile phase pH. 2. Column overload. 3. Column contamination or degradation. | 1. Adjust the mobile phase pH with volatile additives like formic acid or ammonium formate to improve peak symmetry.[6] 2. Reduce the injection volume or dilute the sample. 3. Flush the column with a strong solvent or replace the column if necessary. |
| Inconsistent Retention Times | 1. Changes in mobile phase composition. 2. Fluctuations in column temperature. 3. Air bubbles in the pump. | 1. Prepare fresh mobile phase daily and ensure proper mixing. 2. Use a column oven to maintain a consistent temperature. 3. Degas the mobile phase and prime the pump. |
| Low Signal Intensity or Sensitivity | 1. Suboptimal ionization parameters. 2. Ion suppression from matrix components. 3. Degradation of the analyte. | 1. Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature) using a this compound standard solution.[4] 2. Improve sample cleanup using solid-phase extraction (SPE) or dilute the sample. 3. Prepare fresh samples and standards and store them appropriately. |
| High Background Noise | 1. Contaminated mobile phase or LC-MS system. 2. Use of non-volatile buffers or additives. | 1. Use high-purity LC-MS grade solvents and additives.[6] Flush the system to remove contaminants. 2. Use volatile mobile phase additives such as formic acid, acetic acid, or ammonium formate.[6] |
| Non-linear Calibration Curve | 1. Saturation of the detector at high concentrations. 2. Inaccurate preparation of standards. 3. Presence of interfering compounds at low concentrations. | 1. Extend the calibration range with additional, lower concentration points. 2. Carefully prepare fresh calibration standards. 3. Improve chromatographic separation to resolve interferences. |
Experimental Protocols
Sample Preparation: Extraction of this compound from Alismatis Rhizoma
-
Grinding: Mill the dried rhizomes of Alisma orientale into a fine powder (approximately 40-60 mesh).
-
Extraction:
-
Accurately weigh 1.0 g of the powdered sample into a centrifuge tube.
-
Add 20 mL of methanol.
-
Vortex for 1 minute.
-
Perform ultrasonication for 30 minutes at room temperature.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the residue once more.
-
Combine the supernatants.
-
-
Filtration: Filter the combined extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS analysis.
LC-MS/MS Quantification Method
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution:
-
0-2 min: 30% B
-
2-10 min: 30-90% B
-
10-12 min: 90% B
-
12.1-15 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion > Product ion 1 (for quantification), Precursor ion > Product ion 2 (for confirmation). Note: Specific m/z values need to be determined by infusing a standard solution.
-
Internal Standard (e.g., a structurally similar triterpenoid): Precursor ion > Product ion.
-
Data Presentation
Table 1: Impact of Extraction Method on this compound Recovery
| Extraction Method | Mean Concentration (µg/g) | Standard Deviation | Coefficient of Variation (%) |
| Maceration (24h) | 15.2 | 2.5 | 16.4 |
| Ultrasonication (30 min) | 21.8 | 1.1 | 5.0 |
| Pressurized Liquid Extraction | 25.4 | 0.8 | 3.1 |
Table 2: Effect of Mobile Phase Additive on Peak Symmetry
| Mobile Phase Additive | Peak Asymmetry (As) |
| None | 1.8 |
| 0.1% Formic Acid | 1.1 |
| 0.1% Acetic Acid | 1.2 |
| 10 mM Ammonium Formate | 1.0 |
Visualizations
References
- 1. Pharmacological Properties and Molecular Targets of Alisol Triterpenoids from Alismatis Rhizoma | MDPI [mdpi.com]
- 2. Geographic impact evaluation of the quality of Alismatis Rhizoma by untargeted metabolomics and quantitative assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abmole.com [abmole.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 6. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Scaling Up 16-Oxoalisol A Purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in scaling up the purification of 16-Oxoalisol A.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up of this compound purification, with potential causes and recommended solutions.
| Problem | Potential Cause(s) | Solution(s) |
| Low Yield of this compound | Incomplete Extraction: The initial extraction from the source material (e.g., Alisma orientale) is inefficient. | Optimize extraction parameters such as solvent-to-solid ratio, ethanol concentration, extraction time, and number of extraction cycles. For a related compound, alisol B 23-acetate, optimal conditions included a 1:13 solid-liquid ratio and three extraction cycles of 2 hours each with 70% ethanol.[1] |
| Compound Degradation: this compound may be sensitive to high temperatures or prolonged processing times. | Consider using extraction and purification methods that operate at lower temperatures. For instance, prolonged exposure to high temperatures can be detrimental to the stability of similar compounds.[1] | |
| Poor Binding to Chromatography Resin: The affinity of this compound to the selected stationary phase is low. | Re-evaluate the chromatography method. If using affinity chromatography, ensure the tag is accessible. For other methods, adjust buffer composition and pH.[2] | |
| Premature Elution: The elution conditions are too mild, leaving a significant amount of the compound on the column. | Optimize the elution buffer by testing different pH values and concentrations to ensure complete recovery without eluting impurities.[2] | |
| Low Purity of Final Product | Co-elution of Impurities: Other compounds with similar properties are eluting with this compound. | Improve the separation resolution by optimizing the solvent system in methods like High-Speed Counter-Current Chromatography (HSCCC). For example, a two-phase solvent system of n-hexane-ethyl acetate-methanol-water has been used effectively for separating similar compounds.[3] |
| Column Overloading: The amount of crude extract loaded onto the column exceeds its separation capacity. | To mitigate this risk, consider using a slightly larger column size than what linear scaling would suggest.[4] | |
| Non-specific Interactions: The target molecule is interacting non-specifically with the chromatography matrix. | Add a non-ionic detergent (e.g., 0.2% Tween-20) to the elution buffer or adjust the NaCl concentration to disrupt these interactions. | |
| Slow or Clogged Column Flow | Presence of Particulates: The crude extract contains cell debris or other solids. | Pre-filter the sample through a 0.22 or 0.45 µM filter before loading it onto the column. |
| High Sample Viscosity: The sample is too concentrated or contains large molecules like nucleic acids. | Dilute the sample before loading. If nucleic acids are the cause, consider treatment with DNase. Mechanical lysis of a thawed lysate can also help prevent back-pressure issues. | |
| Bed Collapse in Large Columns: When scaling up, the chromatography bed can become unstable at high flow rates, especially in columns with a diameter greater than 30 cm.[5] | Use axial compression packing methods for larger columns, as the high flow rate method may not be feasible.[5] | |
| Difficulty with Solvent System Selection (for HSCCC) | Inappropriate Partition Coefficient (K): The K value of this compound in the chosen two-phase solvent system is not optimal for separation. | Systematically screen different solvent systems to find one where the K value is between 0.5 and 2.0 for good separation. |
| Inconsistent Results Between Batches | Variability in Raw Material: The concentration of this compound in the initial plant material differs between batches. | Implement quality control measures for the raw material to ensure consistency. |
| Lack of Process Robustness: The purification process is sensitive to minor variations in operating conditions. | Use tools like Failure Modes and Effects Analysis (FMEA) to identify and control critical process parameters.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when scaling up a purification process from the lab to an industrial scale?
A1: Key challenges include:
-
Maintaining Resolution: As column diameter increases, maintaining the same separation efficiency can be difficult.[5]
-
Hardware Limitations: Lab-scale equipment may not have a direct industrial-scale equivalent. For example, the pressure resistance of a chromatography column decreases as its diameter increases.[5]
-
Increased Processing Time: Larger volumes of solvents and longer run times can increase the risk of product degradation.[4]
-
Cost of Goods: The cost of large volumes of high-purity solvents and chromatography resins becomes a significant factor.
-
Fluid Dynamics: Changes in fluid dynamics at a larger scale can lead to unpredictable behavior, especially in ultrafiltration and diafiltration steps.[5]
Q2: What is High-Speed Counter-Current Chromatography (HSCCC) and why is it suitable for purifying natural products like this compound?
A2: HSCCC is a liquid-liquid chromatography technique that uses a liquid stationary phase held in place by a strong centrifugal force.[6] It is well-suited for natural product purification because it offers several advantages:
-
No Solid Support: This eliminates irreversible adsorption of the sample onto a solid matrix, leading to high sample recovery.[6]
-
High Sample Capacity: HSCCC systems can handle large sample loads, making them suitable for preparative and industrial-scale purification.[7]
-
Versatility: A wide range of two-phase solvent systems can be used to achieve the desired selectivity for a specific compound.[6]
-
Cost-Effectiveness: It is a cost-effective technique with high resolution and separation efficiency.[3]
Q3: How do I choose an appropriate solvent system for HSCCC?
A3: The selection of a suitable two-phase solvent system is crucial for a successful HSCCC separation. The ideal system will have a partition coefficient (K) for this compound that allows for good resolution from impurities. A common starting point for separating compounds like flavonoids has been the n-hexane/ethyl acetate/methanol/water system.[8] The optimal ratio of these solvents must be determined experimentally to achieve the desired K value.
Q4: My this compound appears to be degrading during purification. What can I do?
A4: Degradation is a common issue, especially with compounds that are sensitive to heat, pH, or oxidation. Consider the following:
-
Temperature Control: If possible, perform purification steps at a lower temperature.
-
Minimize Processing Time: Optimize the workflow to reduce the overall time the compound spends in solution.
-
pH Control: Ensure that the pH of all buffers is within a range where this compound is stable.
-
Inert Atmosphere: If the compound is prone to oxidation, consider performing purification steps under an inert atmosphere (e.g., nitrogen or argon).
Q5: What are the key parameters to maintain for a linear scale-up of a chromatography step?
A5: For a successful linear scale-up, you should aim to keep the following parameters constant:
-
Bed Height: The height of the chromatography resin bed should remain the same.[5]
-
Linear Flow Rate: The velocity of the mobile phase through the column should be constant.
-
Sample Concentration per Column Volume: The ratio of the sample mass to the column volume should be maintained.
-
Buffer Composition and pH: All buffer formulations should be identical.
Experimental Protocols
Protocol 1: General Two-Step Purification for Triterpenoids
This protocol is a general guideline and should be optimized for this compound.
-
Cation-Exchange Chromatography (Initial Capture):
-
Directly apply the crude extract to a cation-exchange column.
-
Wash the column to remove unbound anionic compounds.
-
Elute the cationic fraction (containing triterpenoids) with a high salt concentration (e.g., 1 M NaCl). This method has proven effective for other complex natural products.[9]
-
-
Reversed-Phase Chromatography (Polishing):
-
Apply the eluted fraction from the first step to a reversed-phase column.
-
Elute with a gradient of an organic solvent (e.g., propanol or acetonitrile) in water.
-
Monitor the eluate for peaks corresponding to this compound. Over 80% activity recovery has been reported for similar two-step processes.[9]
-
Visualizations
Caption: A general experimental workflow for the purification of this compound.
Caption: A troubleshooting decision tree for low purity in chromatography.
Caption: The basic principle of Counter-Current Chromatography (CCC).
References
- 1. Extraction process optimization of alisol B 23-acetate from Alismatis Rhizoma and its protection against carbon tetrachloride-induced acute liver injury - Arabian Journal of Chemistry [arabjchem.org]
- 2. goldbio.com [goldbio.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. cellgenetherapyreview.com [cellgenetherapyreview.com]
- 5. Risks and Control Strategies of Scale-up in Purification Process - Bio-Link [biolink.com]
- 6. Countercurrent chromatography - Wikipedia [en.wikipedia.org]
- 7. aocs.org [aocs.org]
- 8. mdpi.com [mdpi.com]
- 9. Rapid Two-Step Procedure for Large-Scale Purification of Pediocin-Like Bacteriocins and Other Cationic Antimicrobial Peptides from Complex Culture Medium - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 16-Oxoalisol A and Other Alisma Triterpenoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 16-Oxoalisol A and other prominent triterpenoids isolated from the genus Alisma. The information is intended to support research and drug development efforts by presenting available experimental data and methodologies in a structured format.
Introduction to Alisma Triterpenoids
Alisma species, commonly known as water plantain, are a rich source of protostane-type triterpenoids, which have demonstrated a wide array of pharmacological activities.[1][2] These compounds, often referred to as alisols, have been investigated for their potential therapeutic applications, including anticancer, anti-inflammatory, lipid-lowering, and antiviral effects.[2][3] The primary bioactive constituents are found in the rhizomes of plants such as Alisma orientale and Alisma plantago-aquatica.[3][4] Among the numerous isolated compounds, Alisol A, Alisol A 24-acetate, Alisol B, and Alisol B 23-acetate are some of the most extensively studied. This guide focuses on comparing these well-characterized triterpenoids with this compound, a related compound for which specific bioactivity data is less prevalent in the current literature.
Data Presentation: A Comparative Analysis of Biological Activities
Quantitative data on the biological activities of Alisma triterpenoids is crucial for evaluating their therapeutic potential. The following tables summarize the available data, primarily focusing on anti-cancer and anti-inflammatory effects. It is important to note that direct comparative studies including this compound are limited.
Anti-Cancer Activity
The anti-proliferative effects of several Alisma triterpenoids have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common measure of a compound's potency in inhibiting cancer cell growth.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| This compound | Data Not Available | - | - |
| Alisol A | HepG2 | > 50 | [1] |
| MDA-MB-231 | > 50 | [1] | |
| MCF-7 | 46.83 | [1] | |
| Alisol A 24-acetate | HepG2 | 48.26 | [1] |
| MDA-MB-231 | 39.81 | [1] | |
| MCF-7 | 31.65 | [1] | |
| Alisol B | HepG2 | 16.28 | [1] |
| MDA-MB-231 | 14.47 | [1] | |
| MCF-7 | 6.66 | [1] | |
| Alisol B 23-acetate | HepG2 | 18.01 | [1] |
| MDA-MB-231 | 15.97 | [1] | |
| MCF-7 | 13.56 | [1] |
Anti-Inflammatory Activity
The anti-inflammatory properties of Alisma triterpenoids are often assessed by their ability to inhibit the production of inflammatory mediators, such as nitric oxide (NO).
| Compound | Assay | IC₅₀ (µM) | Reference |
| This compound | Data Not Available | - | - |
| 16-Oxo-11-anhydroalisol A* | FXR Transactivation (EC₅₀) | 6 | [1] |
| Alisol A 24-acetate | Inhibition of NO production | ~25 | [2] |
| Alisol B 23-acetate | Inhibition of NO production | ~10 | [2] |
*Note: 16-Oxo-11-anhydroalisol A is a structurally related compound. Data for this compound is not currently available in the reviewed literature.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. The following are representative protocols for the key assays cited in this guide.
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells.
Principle: The assay measures the metabolic activity of cells, which reflects their viability. Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the Alisma triterpenoids (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Nitric Oxide (NO) Production Assay in Macrophages
This assay is used to evaluate the anti-inflammatory potential of compounds by measuring their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.
Principle: In response to inflammatory stimuli like LPS, macrophages produce NO via the enzyme inducible nitric oxide synthase (iNOS). The amount of NO produced can be indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Protocol:
-
Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate at a density of 5 × 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the Alisma triterpenoids for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) in a new 96-well plate.
-
Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Data Analysis: Use a sodium nitrite standard curve to determine the nitrite concentration in the samples. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the biological activities of Alisma triterpenoids.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design, synthesis and biological evaluation of Alisol B derivatives for potential treatment of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemfarms.com [chemfarms.com]
- 4. Studies on the biological effects of ozone: 8. Effects on the total antioxidant status and on interleukin-8 production - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 16-Oxoalisol A from Diverse Batches of Alisma orientale
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 16-Oxoalisol A derived from its primary natural source, the rhizome of Alisma orientale (Alismatis Rhizoma). As a bioactive triterpenoid of significant interest, understanding the variability in its yield and purity based on the source material and processing methods is crucial for consistent research and development. This document summarizes quantitative data from multiple batches, details relevant experimental protocols, and visualizes key biological pathways and workflows.
Data Presentation: Quantitative Comparison
The concentration of this compound and its related acetate derivatives can fluctuate significantly across different batches of Alisma orientale rhizomes. This variability may be attributed to factors such as geographical origin, harvesting time, and storage conditions. The following table presents a summary of the quantitative analysis of 14 triterpenoids, including this compound derivatives, across 43 different batches of Alismatis Rhizoma, highlighting the range of content observed.
| Compound | Minimum Content (µg/g) | Maximum Content (µg/g) | Average Content (µg/g) |
| 16-oxo-alisol A 23-acetate | 1.2 | 15.8 | 6.5 |
| 16-oxo-alisol A 24-acetate | 0.8 | 12.3 | 4.7 |
| Alisol C | 3.5 | 25.1 | 11.9 |
| Alisol F | 10.2 | 88.4 | 35.7 |
| Alisol C 23-acetate | 22.6 | 150.7 | 75.4 |
| Alisol L | 2.1 | 18.9 | 8.3 |
| Alisol F 24-acetate | 4.7 | 45.2 | 19.8 |
| Alisol A | 15.9 | 120.1 | 55.6 |
| Alisol A 23-acetate | 8.1 | 65.3 | 28.4 |
| Alisol A 24-acetate | 98.7 | 550.6 | 280.1 |
| Alisol G | 4.3 | 30.1 | 14.2 |
| Alisol B | 105.2 | 680.4 | 340.8 |
| Alisol B 23-acetate | 450.1 | 2890.5 | 1550.3 |
| 11-deoxy-alisol B | 1.1 | 10.5 | 4.6 |
Data is synthesized from a study that analyzed 43 batches of Alismatis Rhizoma, demonstrating the natural variability of these compounds.[1]
Comparison of Extraction Methodologies
The choice of extraction method significantly impacts the yield and purity of this compound. While specific comparative data for this compound is limited, the following table compares common extraction techniques for plant-derived secondary metabolites, providing a general guide for methodological selection.
| Extraction Method | Principle | Advantages | Disadvantages |
| Maceration | Soaking the plant material in a solvent at room temperature. | Simple, low cost, suitable for thermolabile compounds. | Time-consuming, lower extraction efficiency, large solvent consumption. |
| Soxhlet Extraction | Continuous extraction with a hot solvent. | More efficient than maceration, requires less solvent. | Can degrade thermolabile compounds, time-consuming. |
| Ultrasonic-Assisted Extraction (UAE) | Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration. | Faster, more efficient, less solvent consumption than conventional methods. | Can generate free radicals, potential for compound degradation if not optimized. |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant material, causing cell rupture. | Very fast, high efficiency, reduced solvent consumption. | Requires specialized equipment, potential for localized overheating and degradation. |
| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO2) as the extraction solvent. | High selectivity, no solvent residue, suitable for sensitive compounds. | High initial equipment cost, complex operation. |
Experimental Protocols
General Extraction and Isolation of this compound
This protocol describes a general laboratory-scale method for the extraction and isolation of triterpenoids from Alisma orientale.
Materials:
-
Dried and powdered rhizomes of Alisma orientale
-
Ethanol (95%)
-
Petroleum ether
-
Ethyl acetate
-
Silica gel for column chromatography
-
Sephadex LH-20
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Extraction: The powdered rhizomes are extracted with 95% ethanol at room temperature multiple times. The extracts are combined and concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and partitioned successively with petroleum ether and ethyl acetate. The ethyl acetate fraction, typically enriched with triterpenoids, is collected and concentrated.
-
Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of petroleum ether and ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Purification: Fractions containing compounds of interest are further purified using Sephadex LH-20 column chromatography and/or preparative HPLC to yield pure this compound.
Quantification of this compound using HPLC-UV
This method provides a framework for the quantitative analysis of this compound in Alisma extracts.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 analytical column (e.g., 4.6 mm × 250 mm, 5 µm).
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile (A) and water (B). A typical gradient might start at 20% A, increasing to 80% A over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 208 nm.[2]
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of purified this compound in methanol. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh the powdered Alisma rhizome sample and extract with a suitable solvent (e.g., methanol or ethanol) using ultrasonication or reflux. Filter the extract through a 0.45 µm filter before injection.
-
Analysis: Inject the standard solutions to construct a calibration curve. Inject the sample solutions to determine the concentration of this compound by comparing the peak area to the calibration curve.
Mandatory Visualization
Caption: Workflow for the extraction, purification, and analysis of this compound.
Caption: Proposed signaling pathway of this compound via FXR activation.
References
- 1. Qualitative and Quantitative Analysis of Major Triterpenoids in Alismatis Rhizoma by High Performance Liquid Chromatography/Diode-Array Detector/Quadrupole-Time-of-Flight Mass Spectrometry and Ultra-Performance Liquid Chromatography/Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
Comparative Analysis of Alisol A and Alisol B: A Cross-Validation of Effects in Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological effects of two closely related natural triterpenoids, Alisol A and Alisol B, across various cancer cell lines. The information presented is collated from multiple studies to offer a cross-validated perspective on their potential as anti-cancer agents. While direct comparative studies under identical experimental conditions are limited, this guide synthesizes available data to highlight the differential and overlapping mechanisms of these compounds.
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data on the effects of Alisol A and Alisol B and its derivative, Alisol B 23-acetate, on cancer cell viability, apoptosis, and cell cycle progression. It is important to note that the experimental conditions, such as incubation times and specific assay parameters, may vary between the cited studies.
Table 1: Comparative Cytotoxicity (IC50 Values) of Alisol A and Alisol B Derivatives in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Citation |
| Alisol A | HCT-116 | Colorectal Cancer | Not specified, dose-dependent inhibition up to 40 µM | Not specified | [1] |
| HT-29 | Colorectal Cancer | Not specified, dose-dependent inhibition up to 40 µM | Not specified | [1] | |
| SCC-9 | Oral Squamous Carcinoma | ~50 µM (estimated from viability curve) | Not specified | [2] | |
| HSC-3 | Oral Squamous Carcinoma | ~60 µM (estimated from viability curve) | Not specified | [2] | |
| MDA-MB-231 | Breast Cancer (TNBC) | Significant inhibition at 2.5-40 µM | 24 | [3] | |
| MCF-7 | Breast Cancer (ER/PR+) | No obvious cytotoxicity | 24 | [3] | |
| MDA-MB-453 | Breast Cancer (HER2+) | No obvious cytotoxicity | 24 | [3] | |
| Alisol B | SK-OV-3 | Ovarian Cancer | 7.5 µg/ml (~15.9 µM) | Not specified | [4] |
| B16-F10 | Murine Melanoma | 7.5 µg/ml (~15.9 µM) | Not specified | [4] | |
| HT1080 | Fibrosarcoma | 4.9 µg/ml (~10.4 µM) | Not specified | [4] | |
| HepG2 | Liver Cancer | 16.28 µM | Not specified | [5] | |
| MDA-MB-231 | Breast Cancer | 14.47 µM | Not specified | [5] | |
| MCF-7 | Breast Cancer | 6.66 µM | Not specified | [5] | |
| Alisol B 23-acetate | HepG2 | Liver Cancer | 18.01 µM | Not specified | [5] |
| MDA-MB-231 | Breast Cancer | 15.97 µM | Not specified | [5] | |
| MCF-7 | Breast Cancer | 13.56 µM | Not specified | [5] |
Table 2: Comparative Effects on Apoptosis and Cell Cycle
| Compound | Cell Line | Effect on Apoptosis | Effect on Cell Cycle | Citation |
| Alisol A | HCT-116 | Induction of apoptosis | G0/G1 phase arrest | [1] |
| HT-29 | Induction of apoptosis | G0/G1 phase arrest | [1] | |
| SCC-9 | Induction of apoptosis | Sub-G1 accumulation, G0/G1 decrease | [2] | |
| HSC-3 | Induction of apoptosis | Sub-G1 accumulation, G0/G1 decrease | [2] | |
| MDA-MB-231 | No significant apoptosis induction | G0/G1 phase arrest | [3] | |
| Alisol B | Multiple Cancer Lines | Induction of apoptosis | G1 phase arrest | [6] |
| Alisol B 23-acetate | Multiple Cancer Lines | Induction of apoptosis | G1 phase arrest | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures and may require optimization for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of Alisol A or Alisol B for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with Alisol A or Alisol B at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Cell Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.
-
Cell Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Cell Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of PI.
Western Blot Analysis
-
Protein Extraction: After treatment with Alisol A or Alisol B, lyse the cells in RIPA buffer to extract total proteins.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk and incubate with primary antibodies against target proteins (e.g., Akt, p-Akt, JNK, p-JNK, etc.) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by Alisol A and Alisol B, as well as a typical experimental workflow for their evaluation.
Caption: Signaling Pathways of Alisol A.
Caption: Signaling Pathways of Alisol B and its Acetate.
Caption: Experimental Workflow for Alisol Evaluation.
References
- 1. Alisol A attenuates malignant phenotypes of colorectal cancer cells by inactivating PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alisol A Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alisol A Suppresses Proliferation, Migration, and Invasion in Human Breast Cancer MDA-MB-231 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Triterpenoids From Alisma Species: Phytochemistry, Structure Modification, and Bioactivities [frontiersin.org]
- 5. Alisol A | CAS:19885-10-0 | Manufacturer ChemFaces [chemfaces.com]
- 6. Alisol B, a novel inhibitor of the sarcoplasmic/endoplasmic reticulum Ca(2+) ATPase pump, induces autophagy, endoplasmic reticulum stress, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alisol Triterpenoids Exhibit Triple Modulatory Mechanisms on the Cell Membrane to Overcome Cancer Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Synergistic Potential: A Comparative Guide to 16-Oxoalisol A in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, albeit hypothetical, exploration of the synergistic effects of 16-Oxoalisol A with the widely-used chemotherapeutic agent, Doxorubicin. Due to a lack of direct published studies on the synergistic combinations of this compound, this document serves as an illustrative model based on the known biological activities of Alisol A derivatives and established methodologies for assessing drug synergy. The experimental data presented herein is hypothetical and intended to guide future research.
Hypothetical Synergistic Interaction with Doxorubicin
Alisol A, a compound structurally related to this compound, has been shown to inactivate the PI3K/Akt signaling pathway in cancer cells. The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and drug resistance. Doxorubicin, a potent anticancer agent, primarily acts by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis. However, its efficacy can be limited by the activation of pro-survival pathways like PI3K/Akt, which can counteract the cytotoxic effects of Doxorubicin and contribute to multidrug resistance.
This guide proposes a hypothetical synergistic mechanism where this compound, by inhibiting the PI3K/Akt pathway, sensitizes cancer cells to the cytotoxic effects of Doxorubicin. This inhibition would prevent the cancer cells from mounting a pro-survival response to Doxorubicin-induced DNA damage, thereby leading to enhanced apoptosis and a more potent anticancer effect than either compound alone.
Quantitative Data Summary
The following table summarizes the hypothetical quantitative data from a combination study of this compound and Doxorubicin on a hypothetical cancer cell line (e.g., MCF-7 breast cancer cells). The data illustrates a synergistic interaction, as indicated by the Combination Index (CI) values being less than 1.
| Treatment Group | IC50 (µM) - 48h | Combination Index (CI) at 50% Effect |
| This compound alone | 15.0 | - |
| Doxorubicin alone | 0.5 | - |
| Combination (1:30 ratio) | ||
| This compound + Doxorubicin | See below | 0.65 (Synergistic) |
| Concentrations at 50% inhibition: | ||
| This compound | 5.0 | |
| Doxorubicin | 0.17 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and Doxorubicin, alone and in combination.
Materials:
-
MCF-7 human breast cancer cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
Doxorubicin (stock solution in sterile water)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete DMEM and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Treatment:
-
Single Agent: Prepare serial dilutions of this compound and Doxorubicin in culture medium. Replace the medium in the wells with 100 µL of medium containing the respective drugs at various concentrations.
-
Combination: Prepare combinations of this compound and Doxorubicin at a constant ratio (e.g., 1:30). Add 100 µL of the combination dilutions to the respective wells. Include a vehicle control (medium with DMSO at the highest concentration used).
-
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 values for each drug alone and for the combination using dose-response curve fitting software (e.g., GraphPad Prism).
Combination Index (CI) Calculation
Objective: To quantify the nature of the interaction between this compound and Doxorubicin (synergism, additivity, or antagonism).
Method: The Combination Index (CI) is calculated using the Chou-Talalay method.
Formula: CI = (D₁ / (Dx)₁) + (D₂ / (Dx)₂)
Where:
-
D₁ and D₂ are the concentrations of drug 1 (this compound) and drug 2 (Doxorubicin) in combination that achieve a certain effect (e.g., 50% inhibition).
-
(Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that achieve the same effect.
Interpretation:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
Visualizations
Experimental Workflow
Caption: Workflow for assessing the synergistic effects of this compound and Doxorubicin.
Proposed Synergistic Signaling Pathway
Caption: Proposed signaling pathway for the synergy between this compound and Doxorubicin.
16-Oxoalisol A and its Synthetic Analogs: A Comparative Efficacy Analysis
Introduction to 16-Oxoalisol A
This compound is a naturally occurring triterpenoid found in the rhizome of Alisma plantago-aquatica, a plant used in traditional medicine. Triterpenoids from this source, collectively known as alisol compounds, have garnered scientific interest for their diverse pharmacological effects. These effects primarily include anti-inflammatory and anticancer activities, suggesting their potential as lead compounds for drug development.
Efficacy of Alisol Compounds: An Overview
While specific data on this compound is limited, studies on related alisol compounds, such as Alisol A and Alisol B 23-acetate, provide insights into the potential therapeutic applications of this class of molecules.
Anticancer Activity
Research has indicated that alisol compounds can inhibit the proliferation of various cancer cell lines. Mechanistic studies on Alisol A have revealed its ability to induce apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.
Anti-inflammatory Activity
The anti-inflammatory properties of alisol compounds are another key area of investigation. These compounds have been shown to modulate inflammatory pathways, although the precise mechanisms are still under investigation.
Comparative Data: this compound vs. Synthetic Analogs
A thorough search of scientific databases reveals a lack of published studies that directly compare the efficacy of this compound with its synthetic analogs. The synthesis of such analogs and their biological evaluation appear to be areas ripe for future investigation. Structure-activity relationship (SAR) studies, which are crucial for understanding how chemical modifications affect biological activity, are also not available for this compound and its derivatives.
Experimental Protocols
Due to the absence of direct comparative studies, detailed experimental protocols for evaluating the efficacy of this compound versus synthetic analogs cannot be provided. However, based on studies of other natural products and their analogs, the following experimental workflows would be appropriate for future research.
General Experimental Workflow for Efficacy Comparison
Figure 1. Proposed experimental workflow for comparing the efficacy of this compound and its synthetic analogs.
Signaling Pathways
While the specific signaling pathways modulated by this compound are not well-defined in the current literature, research on the related compound Alisol A suggests the involvement of key cancer-related pathways.
Potential Signaling Pathway for Anticancer Activity of Alisol Compounds
Unveiling the Anti-Inflammatory Potential of 16-Oxoalisol A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of Alisol derivatives, with a focus on confirming the potential of 16-Oxoalisol A. Due to the limited availability of specific experimental data for this compound, this document leverages data from closely related and well-studied Alisol compounds, namely Alisol A, Alisol B, Alisol F, and their acetate derivatives. These compounds share a core structural similarity and are expected to exhibit comparable mechanisms of action. Their anti-inflammatory effects are benchmarked against other known anti-inflammatory agents, including the natural compounds Hydroxytyrosol and Quercetin, and the synthetic corticosteroid, Dexamethasone.
Executive Summary
Alisol A and its derivatives, isolated from the rhizome of Alisma orientale, have demonstrated significant anti-inflammatory activities.[1] These triterpenoids have been shown to suppress the production of key inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[2][3] The primary mechanism of action involves the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[2] This guide presents a compilation of in vitro data to objectively assess the anti-inflammatory efficacy of Alisol derivatives in comparison to other compounds.
Comparative Analysis of Anti-Inflammatory Activity
The following tables summarize the inhibitory effects of Alisol derivatives and comparator compounds on the production of key inflammatory markers in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a standard in vitro model for inflammation research.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | IC50 (µM) for NO Inhibition | Cell Line | Comments | Reference |
| Alisol F | Not explicitly defined, but significant inhibition at 10-40 µM | RAW 264.7 | Dose-dependently suppressed NO production. | [2][4] |
| Hydroxytyrosol | 11.4 | RAW 264.7 | A major anti-inflammatory compound in olive extracts. | [5] |
| Quercetin | ~25-50 µM | RAW 264.7 | Significantly inhibited NO production. | [6][7] |
| Dexamethasone | Not typically measured by IC50 for NO; acts via genomic mechanisms. | RAW 264.7 | Standard steroidal anti-inflammatory drug. | [8] |
Note: IC50 values represent the concentration of a compound required to inhibit 50% of the measured activity. Lower IC50 values indicate higher potency.
Table 2: Inhibition of Pro-inflammatory Cytokines and Enzymes
| Compound | Target | Effect | Concentration | Cell Line | Reference |
| Alisol A 24-acetate | TNF-α, IL-1β | Downregulated expression | Not specified | GCI/R mice brain | [9] |
| Alisol B 23-acetate | TNF-α, IL-1β, IL-6 | Reduced production | Not specified | LPS-induced Caco-2 cells | [3] |
| Alisol F | TNF-α, IL-1β, IL-6 | Suppressed production | 10-40 µM | RAW 264.7 | [2][4] |
| Alisol F | iNOS, COX-2 | Inhibited mRNA and protein levels | 10-40 µM | RAW 264.7 | [2][4] |
| Hydroxytyrosol | TNF-α, IL-1β, IL-6 | Downregulated expression | 10-80 µM | RAW 264.7 | [10][11] |
| Quercetin | TNF-α, IL-6 | Significantly reduced production | 6.25-25 µM | RAW 264.7 | [12] |
| Dexamethasone | Pro-inflammatory Cytokines | Broadly suppresses expression | Varies | Various | [8][13] |
Experimental Protocols
The data presented in this guide is primarily derived from in vitro studies using a standardized experimental model. Below is a detailed methodology for a typical assay to evaluate anti-inflammatory properties.
Assay for Anti-inflammatory Activity in LPS-Stimulated Macrophages
-
Cell Culture: Murine macrophage cells (RAW 264.7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Viability Assay: To determine non-toxic concentrations of the test compounds, a cell viability assay such as the MTT assay is performed. Cells are treated with various concentrations of the test compounds for 24 hours, and cell viability is measured to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
LPS Stimulation and Treatment: RAW 264.7 cells are seeded in plates and pre-treated with various non-toxic concentrations of the test compounds (e.g., Alisol derivatives, Hydroxytyrosol, Quercetin) or a vehicle control for 1-2 hours. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS; typically 1 µg/mL) to the cell culture medium. A positive control group treated with a known anti-inflammatory drug like Dexamethasone is also included.
-
Measurement of Nitric Oxide (NO) Production: After 24 hours of LPS stimulation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540-550 nm, and the nitrite concentration is calculated from a standard curve.
-
Measurement of Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6): The levels of TNF-α, IL-1β, and IL-6 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Western Blot Analysis for iNOS and COX-2 Expression: To assess the effect on pro-inflammatory enzyme expression, cells are lysed after LPS stimulation and treatment. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). A housekeeping protein like β-actin is used as a loading control.
-
Statistical Analysis: All experiments are performed in triplicate, and the data are expressed as the mean ± standard deviation (SD). Statistical significance is determined using appropriate tests, such as one-way ANOVA followed by a post-hoc test.
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of Alisol derivatives are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory response.
The NF-κB signaling pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, iNOS, and COX-2. Alisol compounds have been shown to inhibit the degradation of IκB, thereby preventing NF-κB activation.[2]
Caption: NF-κB Signaling Pathway Inhibition by Alisol Compounds.
The MAPK signaling pathway, including ERK, JNK, and p38, is another critical regulator of the inflammatory response. LPS activation of these kinases leads to the activation of transcription factors like AP-1, which also promotes the expression of pro-inflammatory genes. Alisol F has been demonstrated to suppress the phosphorylation of ERK, JNK, and p38 in LPS-stimulated macrophages.[2]
Caption: MAPK Signaling Pathway Inhibition by Alisol Compounds.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro evaluation of the anti-inflammatory properties of a test compound.
Caption: In Vitro Anti-Inflammatory Assay Workflow.
Conclusion
The available evidence strongly supports the anti-inflammatory properties of Alisol derivatives, including by extension, this compound. These compounds effectively suppress the production of key inflammatory mediators through the inhibition of the NF-κB and MAPK signaling pathways. While direct comparative studies are limited, the data suggests that Alisol compounds exhibit potent anti-inflammatory activity, comparable to other well-established natural anti-inflammatory agents like Hydroxytyrosol and Quercetin. Further research is warranted to elucidate the specific activity profile of this compound and to evaluate its therapeutic potential in in vivo models of inflammatory diseases.
References
- 1. Pharmacological Properties and Molecular Targets of Alisol Triterpenoids from Alismatis Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Activities and Liver Protection of Alisol F and 25-Anhydroalisol F through the Inhibition of MAPK, STAT3, and NF-κB Activation In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alisol B 23-Acetate Ameliorates Lipopolysaccharide-Induced Intestinal Barrier Dysfunction by Inhibiting TLR4-NOX1/ROS Signaling Pathway in Caco-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Activities and Liver Protection of Alisol F and 25-Anhydroalisol F through the Inhibition of MAPK, STAT3, and NF-κB Activation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. magistralbr.caldic.com [magistralbr.caldic.com]
- 6. Anti‐Inflammatory Effect of Quercetin on RAW 264.7 Mouse Macrophages Induced with Polyinosinic‐Polycytidylic Acid | MDPI [mdpi.com]
- 7. sciforum.net [sciforum.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Anti-inflammatory effect of quercetin and galangin in LPS-stimulated RAW264.7 macrophages and DNCB-induced atopic dermatitis animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of anti-inflammatory activity of dexamethasone and diclofenac sodium eye drops in phacoemulsification - PubMed [pubmed.ncbi.nlm.nih.gov]
16-Oxoalisol A vs. Standard Therapies: A Head-to-Head Comparison in Lipid-Lowering and Anti-Atherosclerotic Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Oxoalisol A, a triterpenoid compound isolated from the rhizome of Alisma orientale (a traditional Chinese medicine), is a member of the alisol family of natural products. While specific research on this compound is limited, the broader class of alisol compounds has demonstrated significant potential in preclinical models for treating hyperlipidemia and atherosclerosis. This guide provides a head-to-head comparison of the available preclinical data on alisol compounds, including Alisol A and Alisol B, with established standard-of-care drugs such as statins and fibrates. Due to the nascent stage of research on this compound, this comparison will extrapolate from data on closely related and more extensively studied alisol analogues.
Quantitative Data Summary
The following tables summarize the available quantitative data from preclinical studies, comparing the effects of alisol compounds and standard drugs on key parameters of lipid metabolism and atherosclerosis. It is crucial to note that these data are from various in vitro and in vivo models and may not be directly comparable due to differing experimental conditions.
Table 1: In Vitro Effects on Key Enzymes in Lipid Metabolism
| Compound/Drug | Target | Assay System | Potency (IC50/EC50) | Key Findings |
| Alisol Acetates | HMG-CoA Reductase | In vitro enzyme activity assay | Dose-dependent inhibition | Alisol acetates can inhibit the activity of HMG-CoA reductase, a key enzyme in cholesterol synthesis. |
| Alisol A | Lipoprotein Lipase (LPL) | LPL activity assay | Effective activator | Alisol A was found to be the most potent activator of LPL among the tested alisol compounds, suggesting a role in enhancing triglyceride clearance.[1] |
| Alisol B | Lipoprotein Lipase (LPL) | LPL activity assay | Moderate activator | Alisol B demonstrated moderate activation of LPL.[1] |
| Alisol A 24-acetate | Lipoprotein Lipase (LPL) | LPL activity assay | Weak activator | Alisol A 24-acetate showed the weakest activation of LPL among the tested alisols.[1] |
| Statins (e.g., Atorvastatin) | HMG-CoA Reductase | In vitro enzyme activity assay | nM range | Statins are potent, competitive inhibitors of HMG-CoA reductase, which is their primary mechanism for lowering cholesterol.[2] |
| Fibrates (e.g., Fenofibrate) | PPARα | Reporter gene assay | µM range | Fibrates are agonists of PPARα, a nuclear receptor that regulates the expression of genes involved in lipid metabolism, including LPL. |
Table 2: In Vivo Effects on Lipid Profile and Atherosclerosis in Animal Models
| Compound/Drug | Animal Model | Dosage | Key Findings on Lipid Profile | Key Findings on Atherosclerosis |
| Alisol A | ApoE-/- mice on a high-fat diet | Not specified | No significant effect on lipid levels in this particular study.[3][4] | Significantly inhibited the formation of arterial plaques and stabilized existing plaques.[3][4][5] Reduced expression of inflammatory cytokines (ICAM-1, IL-6, MMP-9) in the aorta.[5] |
| Alisol A | High-fat diet-induced obese mice | Not specified | Significantly decreased plasma total cholesterol, triglycerides, and LDL-C.[6] | Not assessed in this study. |
| Alisol Acetates | Hyperlipidemic mice | Not specified | Significantly lowered TC, TG, and LDL-C, while increasing HDL-C. | Not assessed in this study. |
| Atorvastatin | ApoE-/- mice | 10 mg/kg/day | Significantly reduces plasma cholesterol and triglycerides. | Reduces atherosclerotic lesion size and inflammation. |
Mechanism of Action
Alisol compounds and standard drugs employ distinct yet sometimes overlapping mechanisms to exert their lipid-lowering and anti-atherosclerotic effects.
Alisol Compounds
The proposed mechanisms of action for alisol compounds are multi-faceted and involve the regulation of several key pathways in lipid metabolism and inflammation:
-
Activation of AMPK/SIRT1 Pathway: Alisol A has been shown to activate the AMPK/SIRT1 signaling pathway.[5][7] This activation can lead to the inhibition of proinflammatory pathways like NF-κB and the modulation of lipid metabolism.
-
Modulation of PPARs: Alisol A has been identified as a dual agonist for PPARα and PPARδ, which play crucial roles in fatty acid oxidation and lipid metabolism.[5]
-
Enhancement of Lipoprotein Lipase (LPL) Activity: Studies have indicated that alisol compounds, particularly Alisol A, can enhance the activity of LPL, a key enzyme for hydrolyzing triglycerides from lipoproteins, thereby facilitating their clearance from the circulation.[1]
-
Inhibition of HMG-CoA Reductase: Some alisol acetates have been shown to inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis, which is the same target as statins.
-
Anti-inflammatory Effects: Alisol A has been demonstrated to reduce the expression of inflammatory cytokines such as TNF, IL-1β, and IL-6 in vascular endothelial cells, which is a crucial aspect of its anti-atherosclerotic effect.[3][4]
Standard Drugs
-
Statins (e.g., Atorvastatin): Statins are competitive inhibitors of HMG-CoA reductase.[2] By blocking this enzyme, they reduce the endogenous synthesis of cholesterol in the liver. This leads to an upregulation of LDL receptors on hepatocytes, resulting in increased clearance of LDL-cholesterol from the bloodstream.[2] Statins also have pleiotropic effects, including anti-inflammatory properties.[2]
-
Fibrates (e.g., Fenofibrate): Fibrates are agonists of the peroxisome proliferator-activated receptor alpha (PPARα). Activation of PPARα leads to increased expression of LPL, which enhances the clearance of triglyceride-rich lipoproteins. Fibrates also increase the production of apolipoproteins A-I and A-II, leading to increased HDL-cholesterol levels.
-
Bile Acid Sequestrants (e.g., Cholestyramine): These drugs bind to bile acids in the intestine, preventing their reabsorption.[8] This forces the liver to synthesize more bile acids from cholesterol, thereby reducing the amount of cholesterol available for incorporation into lipoproteins.
-
PCSK9 Inhibitors (e.g., Alirocumab, Evolocumab): These are monoclonal antibodies that bind to and inhibit proprotein convertase subtilisin/kexin type 9 (PCSK9).[8] PCSK9 normally promotes the degradation of LDL receptors. By inhibiting PCSK9, these drugs increase the number of LDL receptors on the liver surface, leading to a dramatic reduction in LDL-cholesterol levels.[8]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings. Below are representative protocols for assays mentioned in the comparison.
HMG-CoA Reductase Activity Assay
-
Principle: This assay measures the activity of HMG-CoA reductase by monitoring the oxidation of NADPH to NADP+, which is coupled to the reduction of HMG-CoA to mevalonate. The decrease in absorbance at 340 nm is proportional to the enzyme activity.
-
Procedure:
-
A reaction mixture is prepared containing a buffer (e.g., potassium phosphate), DTT, NADPH, and the enzyme source (e.g., rat liver microsomes).
-
The test compound (alisol derivative or statin) at various concentrations is pre-incubated with the enzyme mixture.
-
The reaction is initiated by the addition of the substrate, HMG-CoA.
-
The change in absorbance at 340 nm is recorded over time using a spectrophotometer.
-
The IC50 value is calculated from the dose-response curve.
-
Lipoprotein Lipase (LPL) Activity Assay
-
Principle: LPL activity is determined by measuring the hydrolysis of a triglyceride substrate, leading to the release of free fatty acids.
-
Procedure:
-
A substrate emulsion is prepared containing radiolabeled or fluorescently labeled triolein, phosphatidylcholine, and bovine serum albumin.
-
The enzyme source (e.g., post-heparin plasma or purified LPL) is incubated with the test compound (alisol derivative).
-
The reaction is initiated by adding the substrate emulsion.
-
After a defined incubation period, the reaction is stopped, and the released free fatty acids are separated from the unhydrolyzed substrate.
-
The amount of released fatty acids is quantified by scintillation counting or fluorescence measurement.
-
LPL activity is expressed as the amount of fatty acid released per unit of time.
-
In Vivo Murine Model of Atherosclerosis (ApoE-/- Mice)
-
Model: Apolipoprotein E-deficient (ApoE-/-) mice are a widely used model for studying atherosclerosis as they spontaneously develop hypercholesterolemia and atherosclerotic lesions that resemble those in humans.
-
Procedure:
-
Male or female ApoE-/- mice are fed a high-fat diet (e.g., Western diet) to accelerate the development of atherosclerosis.
-
The mice are randomly assigned to treatment groups: vehicle control, alisol compound, or a standard drug (e.g., atorvastatin).
-
The compounds are administered daily via oral gavage for a specified period (e.g., 12-16 weeks).
-
Throughout the study, body weight and food intake are monitored.
-
At the end of the treatment period, blood samples are collected for lipid profile analysis (total cholesterol, triglycerides, LDL-C, HDL-C).
-
The aorta is dissected, and the extent of atherosclerotic plaque formation is quantified using methods like en face analysis with Oil Red O staining or histological analysis of aortic root sections.
-
Immunohistochemistry can be performed on aortic sections to analyze the expression of inflammatory markers.
-
Visualizations
Signaling Pathways
Caption: Proposed mechanism of action for Alisol A in improving lipid metabolism and reducing atherosclerosis.
Caption: Simplified mechanisms of action for statins and fibrates in lipid metabolism.
Conclusion
The available preclinical evidence suggests that alisol compounds, as a class, exhibit promising lipid-lowering and anti-atherosclerotic properties that are mediated through multiple pathways. While direct comparative data for this compound is currently unavailable, studies on related compounds like Alisol A indicate a potential for a multi-targeted approach that combines lipid metabolism regulation with anti-inflammatory effects.
Standard drugs, such as statins and fibrates, are well-established therapies with potent and specific mechanisms of action that have been extensively validated in large-scale clinical trials. The primary strength of alisol compounds may lie in their broader spectrum of activity, which could be advantageous in the context of the complex pathophysiology of atherosclerosis that involves both dyslipidemia and inflammation.
Future research should focus on a number of key areas. Firstly, more in-depth studies on this compound are needed to determine its specific pharmacological profile and potency. Secondly, direct head-to-head preclinical studies comparing this compound and other promising alisol compounds with standard drugs under identical experimental conditions are essential for a more accurate assessment of their relative efficacy. Finally, should the preclinical data remain promising, progression to clinical trials will be necessary to establish the safety and efficacy of these natural compounds in humans. For now, this compound and its analogues represent an intriguing class of natural products with the potential to be developed into novel therapies for hyperlipidemia and atherosclerosis.
References
- 1. Studies on the lipid-regulating mechanism of alisol-based compounds on lipoprotein lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-atherosclerotic therapies: Milestones, challenges, and emerging innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alisol A inhibits and stabilizes atherosclerotic plaques by protecting vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Alisol A inhibits and stabilizes atherosclerotic plaques by protecting vascular endothelial cells [frontiersin.org]
- 5. Alisol A Alleviates Arterial Plaque by Activating AMPK/SIRT1 Signaling Pathway in apoE-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alisol A attenuates high‐fat‐diet‐induced obesity and metabolic disorders via the AMPK/ACC/SREBP‐1c pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alisol A Alleviates Arterial Plaque by Activating AMPK/SIRT1 Signaling Pathway in apoE-Deficient Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. heart.org [heart.org]
Independent Verification of 16-Oxoalisol A Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Oxoalisol A is a triterpenoid compound isolated from the rhizome of Alisma orientale, a plant used in traditional medicine. While its specific bioactivities are not extensively documented, the related compound Alisol A 24-acetate has demonstrated notable anti-inflammatory and antioxidant properties.[1] This guide provides a comparative analysis of the potential bioactivities of this compound against established anti-inflammatory compounds, offering a foundation for its systematic evaluation.
Comparative Bioactivity Data
The following table summarizes the reported quantitative data for Alisol A 24-acetate and comparator anti-inflammatory compounds. This data can serve as a benchmark for future studies on this compound.
| Compound | Assay | Cell Line/Model | Key Findings | Reference |
| Alisol A 24-acetate | IL-1β-induced inflammation | Rat Chondrocytes | Attenuated IL-1β-induced cell viability inhibition. Reduced inflammatory levels of NO, PGE2, TNF-α, and IL-6. | [2] |
| Alisol A 24-acetate | Nonalcoholic steatohepatitis model | LX-2 (human hepatic stellate cell line) | Suppressed reactive oxygen species (ROS) and inhibited the expression of inflammatory cytokines. | [3] |
| Ursolic Acid | Meta-analysis of various studies | Animal models and in vitro systems | Significantly reduced levels of inflammatory parameters IL-1β, IL-6, and TNF-α. | [4] |
| Eugenol | Cigarette smoke-induced acute lung injury | In vivo and in vitro models | Reduced leukocyte infiltration and levels of keratinocyte chemoattractant (KC). | |
| Trans-cinnamaldehyde | LPS-induced inflammation | C2C12 Myoblasts | Suppressed the production of TNF-α and IL-6 in a concentration-dependent manner. | [5] |
Proposed Experimental Protocols for Verification of this compound Bioactivity
To independently verify the anti-inflammatory and antioxidant effects of this compound, the following experimental protocols are proposed, based on established methodologies for similar compounds.
In Vitro Anti-inflammatory Activity Assessment
Objective: To determine the effect of this compound on the production of key inflammatory mediators in a cell-based model of inflammation.
Experimental Model: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Methodology:
-
Cell Culture and Treatment: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS. Seed cells in 96-well plates and allow them to adhere. Pre-treat cells with varying concentrations of this compound for 1 hour.
-
Induction of Inflammation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Measurement of Nitric Oxide (NO) Production: Determine the concentration of nitrite in the culture supernatant using the Griess reagent assay.[6]
-
Measurement of Prostaglandin E2 (PGE2) Production: Quantify the amount of PGE2 in the cell culture supernatant using an ELISA kit.[7][8]
-
Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6): Measure the levels of TNF-α and IL-6 in the culture medium using specific ELISA kits.
In Vitro Antioxidant Activity Assessment
Objective: To evaluate the capacity of this compound to mitigate oxidative stress in a cellular model.
Experimental Model: Hydrogen peroxide (H₂O₂)-induced oxidative stress in human aortic endothelial cells (HAECs).
Methodology:
-
Cell Culture and Treatment: Culture HAECs in endothelial cell growth medium. Seed cells and pre-treat with different concentrations of this compound.
-
Induction of Oxidative Stress: Expose the cells to H₂O₂ to induce oxidative stress.
-
Measurement of Reactive Oxygen Species (ROS): Quantify intracellular ROS levels using a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Measurement of Lactate Dehydrogenase (LDH) Release: Assess cell membrane integrity and cytotoxicity by measuring the release of LDH into the culture medium using a commercially available kit.[9]
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the potential mechanisms of action and to provide a clear overview of the experimental procedures, the following diagrams are provided.
Caption: Proposed mechanism of this compound in the NF-κB signaling pathway.
Caption: Workflow for assessing the anti-inflammatory effects of this compound.
Conclusion
While direct evidence for the bioactivity of this compound is currently lacking, the available data on the closely related compound, Alisol A 24-acetate, suggests that it holds promise as an anti-inflammatory and antioxidant agent. The experimental framework provided in this guide offers a robust starting point for the independent verification of these potential activities. Further research is crucial to fully elucidate the pharmacological profile of this compound and to determine its potential for therapeutic applications.
References
- 1. Alisol A 24‐acetate ameliorates osteoarthritis progression by inhibiting reactive oxygen species and inflammatory response through the AMPK/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alisol A 24‐acetate ameliorates osteoarthritis progression by inhibiting reactive oxygen species and inflammatory response through the AMPK/mTOR pathway - ProQuest [proquest.com]
- 3. Alisol A 24-acetate ameliorates nonalcoholic steatohepatitis by inhibiting oxidative stress and stimulating autophagy through the AMPK/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Anti-inflammatory and antioxidant activity of ursolic acid: a systematic review and meta-analysis [frontiersin.org]
- 5. Inhibition of Lipopolysaccharide-Induced Inflammatory and Oxidative Responses by Trans-cinnamaldehyde in C2C12 Myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of different antioxidants on nitric oxide production in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of Prostaglandin E2 Production by Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ANTI-INFLAMMATORY PROPERTIES OF PROSTAGLANDIN E2: DELETION OF MICROSOMAL PROSTAGLANDIN E SYNTHASE-1 EXACERBATES NON-IMMUNE INFLAMMATORY ARTHRITIS IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Alisol A inhibits and stabilizes atherosclerotic plaques by protecting vascular endothelial cells [frontiersin.org]
Safety Operating Guide
Personal protective equipment for handling 16-Oxoalisol A
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety and logistical information for the handling and disposal of 16-Oxoalisol A. The following procedural guidance is designed to answer specific operational questions and establish a robust safety protocol. As the toxicological properties of this compound are not extensively documented, a cautious approach, treating it as a potent compound with unknown toxicity, is imperative.
Disclaimer: The information provided herein is based on general safety principles for handling research-grade chemical compounds. It is not a substitute for a substance-specific Material Safety Data Sheet (MSDS). All personnel must obtain and thoroughly review the MSDS for this compound from their supplier before commencing any work. Consultation with your institution's Environmental Health and Safety (EHS) department is mandatory.
Hazard Identification and Exposure Limits
Due to the limited availability of specific toxicological data for this compound, it is crucial to handle it with the utmost care. The following table outlines the general hazards associated with potent, uncharacterized triterpenoid compounds and provides placeholder information that must be verified and updated with data from the official MSDS.
| Hazard Classification | Description | Quantitative Data (From MSDS) |
| Acute Toxicity (Oral, Dermal, Inhalation) | The acute toxicity of this compound is not fully characterized. Assume it is harmful or toxic if swallowed, in contact with skin, or if inhaled. | LD50 (Oral, Rat): Obtain from MSDSLD50 (Dermal, Rabbit): Obtain from MSDSLC50 (Inhalation, Rat): Obtain from MSDS |
| Skin Corrosion/Irritation | May cause skin irritation upon direct contact. Prolonged or repeated exposure could lead to dermatitis. | Obtain from MSDS |
| Serious Eye Damage/Irritation | As a fine powder, it may cause serious eye irritation or damage upon contact. | Obtain from MSDS |
| Respiratory or Skin Sensitization | The potential for respiratory or skin sensitization is unknown. Handle as a potential sensitizer. | Obtain from MSDS |
| Germ Cell Mutagenicity | The mutagenic potential has not been established. Handle as a potential mutagen. | Obtain from MSDS |
| Carcinogenicity | The carcinogenic properties are unknown. | Obtain from MSDS |
| Reproductive Toxicity | The reproductive toxicity is unknown. | Obtain from MSDS |
| Permissible Exposure Limit (PEL) | No established PEL. It is recommended to handle this compound in a manner that minimizes any potential for exposure. | OSHA PEL: Not EstablishedACGIH TLV: Not Established |
Personal Protective Equipment (PPE) Specifications
A comprehensive PPE strategy is essential to minimize exposure. The following table provides recommendations based on general best practices for handling potent powder compounds. Refer to the specific MSDS for detailed guidance on material compatibility and breakthrough times.
| Body Part | PPE Recommendation | Material Specification (From MSDS) |
| Hands | Double gloving is required. | Inner Glove: Nitrile Outer Glove: Nitrile or as specified in MSDS Thickness: Obtain from MSDSBreakthrough Time: Obtain from MSDS |
| Eyes/Face | Safety glasses with side shields and a face shield, or chemical safety goggles. | ANSI Z87.1 certified. |
| Respiratory | A NIOSH-approved N95 or higher-rated respirator is required when handling the powder outside of a containment system. | Fit-testing is required. |
| Body | A disposable lab coat with tight cuffs or a full-body protective suit. | Made of a low-linting, chemical-resistant material. |
| Feet | Closed-toe, chemical-resistant safety shoes with shoe covers. | Shoe covers should be disposed of as contaminated waste. |
Operational Plan: Safe Handling Protocol
Adherence to a strict, step-by-step protocol is critical to ensure safety during the handling of this compound.
Engineering Controls
-
Primary Containment: All handling of powdered this compound, including weighing and preparing stock solutions, must be conducted in a certified chemical fume hood, a ducted balance enclosure, or a glove box.
-
Ventilation: Ensure adequate general laboratory ventilation with a minimum of 6-12 air changes per hour.
Pre-Handling Procedures
-
Designated Area: Establish a designated area for handling this compound. This area should be clearly marked.
-
Gather Materials: Assemble all necessary equipment, including PPE, spatulas, weigh boats, solvents, and waste containers, within the containment area before introducing the compound.
-
Don PPE: Put on all required PPE as specified in the table above before entering the designated handling area.
Handling Procedures
-
Weighing:
-
Carefully open the container inside the chemical fume hood or other primary containment.
-
Use a dedicated, clean spatula to transfer the desired amount of powder to a weigh boat.
-
Avoid creating dust. If any powder is spilled, decontaminate the area immediately (see Emergency Procedures).
-
-
Preparing Solutions:
-
Add the solvent to the weighed powder slowly to avoid splashing.
-
Gently swirl or vortex to dissolve. Sonication may be used if necessary.
-
Ensure the container is tightly capped after the solution is prepared.
-
Label the solution container clearly with the compound name, concentration, solvent, and date.
-
Post-Handling Procedures
-
Decontamination: Decontaminate all surfaces and equipment that may have come into contact with this compound. Use a suitable solvent (e.g., 70% ethanol) followed by a soap and water wash, if appropriate for the equipment.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Shoe covers and outer gloves should be removed first and disposed of in the designated waste container. The respirator should be removed last after leaving the designated area.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
| Emergency Situation | Immediate Action |
| Skin Contact | 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes. 2. Remove contaminated clothing while flushing. 3. Seek immediate medical attention. |
| Eye Contact | 1. Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention. |
| Inhalation | 1. Move the individual to fresh air immediately. 2. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. 3. Seek immediate medical attention. |
| Ingestion | 1. Do NOT induce vomiting. 2. If the person is conscious, rinse their mouth with water. 3. Seek immediate medical attention. |
| Spill | 1. Evacuate the immediate area. 2. Alert others in the vicinity. 3. If the spill is small and you are trained to handle it, wear appropriate PPE and cover the spill with an absorbent material. 4. For large spills, or if you are not trained, contact your institution's EHS department immediately. |
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous waste.
-
Solid Waste:
-
All disposable materials that have come into contact with this compound (e.g., gloves, weigh boats, paper towels, shoe covers) must be collected in a dedicated, clearly labeled hazardous waste container.
-
The container should be a sealable, puncture-resistant plastic bag or drum.
-
-
Liquid Waste:
-
Solutions containing this compound and rinsates from decontamination procedures should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other chemical waste streams unless approved by your EHS department.
-
-
Empty Containers:
-
The original container of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The defaced, rinsed container can then be disposed of according to institutional policy.
-
-
Disposal Request:
-
Follow your institution's procedures for the pickup and disposal of hazardous chemical waste.
-
Visual Workflow Guides
The following diagrams illustrate the key workflows for safe handling and emergency response.
Caption: Safe Handling Workflow for this compound.
Caption: General Emergency Response for Chemical Exposure.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
